2-(4-Methylthiophenyl)nicotinic acid
Description
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17-10-6-4-9(5-7-10)12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURHSPOJTJWFAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Therapeutic potential of 2-(4-Methylthiophenyl)nicotinic acid derivatives
An In-Depth Technical Guide: Therapeutic Potential of 2-(4-Methylthiophenyl)nicotinic Acid Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinic acid, a fundamental B vitamin, has long been a cornerstone in managing dyslipidemia.[1] However, its therapeutic utility extends far beyond lipid modulation, with a growing body of evidence highlighting the potent anti-inflammatory, analgesic, and vasorelaxant properties of its derivatives.[2][3][4] This guide delves into the specific therapeutic potential of a promising subclass: 2-aryl nicotinic acids, with a focused exploration of derivatives featuring the 2-(4-methylthiophenyl) substitution. We will dissect the mechanistic rationale, synthesize preclinical data, and provide robust experimental protocols to empower researchers in this domain. The strategic incorporation of the methylthiophenyl group offers a unique combination of modulated lipophilicity and potential metabolic sites, making these derivatives compelling candidates for next-generation therapeutics.[5]
The Nicotinic Acid Scaffold: A Privileged Pharmacophore
Nicotinic acid (Niacin) is a pyridine-3-carboxylic acid that serves as a precursor to essential coenzymes like NAD and NADP.[1] In pharmacological doses, it exerts significant effects on lipid metabolism, primarily by reducing the synthesis of very-low-density lipoproteins (VLDL) and consequently low-density lipoproteins (LDL), while increasing high-density lipoprotein (HDL) levels.[6][7]
The discovery of a specific G-protein coupled receptor, GPR109A (also known as HM74A or PUMA-G), expressed on adipocytes and immune cells like monocytes and macrophages, has revolutionized our understanding of its mechanism.[8] Activation of GPR109A by nicotinic acid initiates a cascade of intracellular events that not only explains its metabolic effects but also unveils its profound immunomodulatory capabilities. It is this latter function that provides the foundational rationale for developing novel nicotinic acid derivatives as anti-inflammatory agents.
Derivatization of the core scaffold, particularly at the 2-position with aryl groups, has been a fruitful strategy to enhance potency and fine-tune pharmacological profiles, leading to compounds with significant analgesic and anti-inflammatory activities that rival established non-steroidal anti-inflammatory drugs (NSAIDs).[9][10]
Synthesis and Bio-isosteric Rationale
The synthesis of 2-aryl nicotinic acid derivatives is typically achieved through well-established cross-coupling methodologies or condensation reactions. The general approach allows for modular variation of the aryl substituent, enabling systematic exploration of structure-activity relationships (SAR).
General Synthetic Workflow
A representative synthetic pathway often begins with a halogenated nicotinic acid ester, which serves as the anchor for introducing the desired aryl moiety. The subsequent hydrolysis of the ester yields the final carboxylic acid derivative.
Caption: General workflow for the synthesis of the target compound.
Detailed Synthetic Protocol: Representative Example
This protocol is adapted from established methods for synthesizing analogous 2-aryl nicotinic acids.[10]
Step 1: Synthesis of Ethyl 2-(4-methylthiophenyl)nicotinate
-
To a degassed solution of Ethyl 2-chloronicotinate (1.0 eq) and 4-(methylthio)phenylboronic acid (1.2 eq) in a 2:1 mixture of Toluene and Ethanol, add a Palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add an aqueous solution of 2M Sodium Carbonate (Na₂CO₃) (3.0 eq).
-
Heat the reaction mixture under a nitrogen atmosphere at 90°C for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with Ethyl Acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the intermediate ester.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ester from Step 1 in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add Lithium Hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding 1N Hydrochloric Acid (HCl) until the pH is approximately 3-4, leading to the precipitation of the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.
-
Characterize the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.
Primary Therapeutic Application: Inflammation and Analgesia
The most significant therapeutic potential for this class of compounds lies in the treatment of inflammatory conditions and associated pain.[3][9]
Mechanism of Action: Dual-Pronged Anti-Inflammatory Effect
Derivatives of nicotinic acid exert their anti-inflammatory effects primarily through the GPR109A receptor, which modulates the canonical NF-κB signaling pathway.[11][12]
-
GPR109A Activation: The ligand binds to the GPR109A receptor on immune cells like macrophages.[8]
-
Inhibition of IKKβ: This binding event leads to a downstream signaling cascade that inhibits the phosphorylation and activation of IκB kinase β (IKKβ).[11]
-
Stabilization of IκBα: With IKKβ inhibited, the inhibitor of NF-κB, IκBα, remains unphosphorylated and bound to the NF-κB (p65/p50) complex in the cytoplasm.[12]
-
Suppression of Pro-inflammatory Genes: The sequestration of NF-κB in the cytoplasm prevents its translocation to the nucleus, thereby suppressing the transcription of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[12][13]
Caption: GPR109A-mediated inhibition of the NF-κB inflammatory pathway.
Preclinical Efficacy Data
Studies on analogous 2-aryl nicotinic acid derivatives have demonstrated significant efficacy in established preclinical models of pain and inflammation.
Table 1: Analgesic Activity of 2-Aryl Nicotinic Acid Derivatives in Acetic Acid-Induced Writhing Test [10]
| Compound ID | Phenyl Substitution | % Writhing Inhibition |
| 4a | 2-Bromo | 61.7 ± 4.8 |
| 4c | 2-Bromo (hydrazide) | 73.7 ± 6.2 |
| 4d | 2-Bromo | 70.2 ± 5.5 |
| Mefenamic Acid | Reference Drug | 72.4 ± 4.6 |
Data represent mean ± SEM. The results show that specific derivatives exhibit analgesic activity comparable to the standard drug, mefenamic acid.
Table 2: In Vitro Anti-Inflammatory Activity in LPS-Stimulated Macrophages [12][13]
| Compound | Target | % Reduction vs. Control |
| Nicotinic Acid | TNF-α Secretion | 49.2 ± 4.5 |
| Nicotinic Acid | IL-6 Secretion | 56.2 ± 2.8 |
| Derivative 4h | Nitrite (NO) Production | Potent Inhibition |
| Derivative 5b | Nitrite (NO) Production | Potent Inhibition |
| Ibuprofen | Reference Drug | Significant Inhibition |
These data highlight the ability of the nicotinic acid scaffold to suppress key inflammatory mediators.
Key Experimental Protocols
Reproducibility and methodological rigor are paramount in drug discovery. The following are detailed protocols for key assays.
In Vivo Analgesic Efficacy: Acetic Acid-Induced Writhing Test
Objective: To evaluate the peripheral analgesic activity of a test compound. Model: Swiss albino mice. Protocol:
-
Acclimatize animals for at least 7 days prior to the experiment. Fast mice for 18 hours before the test, with water ad libitum.
-
Divide animals into groups (n=6-8 per group): Vehicle control (e.g., 0.5% CMC), Reference drug (e.g., Mefenamic Acid, 50 mg/kg), and Test compound(s) at various doses.
-
Administer the vehicle, reference, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
After a set pre-treatment time (e.g., 60 minutes for p.o.), administer a 0.6% solution of acetic acid in saline (10 mL/kg, i.p.) to each mouse to induce writhing.
-
Immediately place each mouse in an individual observation chamber and count the number of writhes (a wave of abdominal muscle contraction followed by extension of the hind limbs) over a 20-minute period.
-
Calculate the percentage of protection (inhibition) using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] * 100
-
Analyze data using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's test).
In Vivo Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema
Objective: To assess the acute anti-inflammatory activity of a test compound. Model: Wistar rats. Protocol:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, reference drug (e.g., Indomethacin, 10 mg/kg), or test compound(s) orally.
-
One hour after administration, inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-treatment volume.
-
Calculate the percentage of edema inhibition using the formula: % Inhibition = [(Mean edema in control - Mean edema in test group) / Mean edema in control] * 100
-
The self-validating nature of this protocol relies on the robust and predictable inflammatory response to carrageenan in the control group and the significant, known inhibition by the reference drug.
Future Directions and Conclusion
The this compound scaffold and its derivatives represent a compelling class of compounds with significant therapeutic potential, primarily as anti-inflammatory and analgesic agents. The evidence strongly suggests a mechanism of action mediated through the GPR109A receptor and subsequent inhibition of the NF-κB pathway.
Future research should focus on:
-
Lead Optimization: Systematically modifying the scaffold to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The methylthio group itself is a key site for metabolic investigation (e.g., oxidation to sulfoxide and sulfone).
-
Pharmacokinetic Studies: Determining the oral bioavailability, half-life, and metabolic fate of lead candidates.
-
Safety and Toxicology: Assessing the ulcerogenic potential, a common side effect of NSAIDs, and conducting comprehensive toxicology profiling.[10]
-
Exploring Broader Applications: Investigating efficacy in other inflammation-driven diseases, such as atherosclerosis, neuroinflammation, and certain cancers.[8][14]
References
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Khalil, N., Ahmed, E., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. Available at: [Link]
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ResearchGate. (n.d.). Summary of the results of SAR studies performed on different regions of the synthesized derivatives. Available at: [Link]
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ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. Available at: [Link]
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Khalil, N. A., Ahmed, E. M., et al. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. J-Stage. Available at: [Link]
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Carlson, L. A. (1983). Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. PubMed. Available at: [Link]
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Mourão, F. A., de Souza, R. G., et al. (2012). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. PubMed. Available at: [Link]
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Digby, J. E., McNeill, E., et al. (2010). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. PMC. Available at: [Link]
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Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available at: [Link]
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Khalil, N. A., Ahmed, E. M., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. Available at: [Link]
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Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. Available at: [Link]
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Kashyap, M. L., et al. (2008). Mechanism of action of niacin. PubMed. Available at: [Link]
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Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. Available at: [Link]
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Sinthupoom, N., et al. (2010). Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. MDPI. Available at: [Link]
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Gonzalez, M. A. (2012). Niacin Modulates Pro-inflammatory Cytokine Secretion. A Potential Mechanism Involved in its Anti-atherosclerotic Effect. The Open Cardiovascular Medicine Journal. Available at: [Link]
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Digby, J. E., et al. (2010). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. ResearchGate. Available at: [Link]
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Sinthupoom, N., et al. (2014). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. ResearchGate. Available at: [Link]
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- Gonzalez, M. A., et al. (2013). Niacin Modulates Pro-inflammatory Cytokine Secretion.
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G G, S., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. PMC. Available at: [Link]
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An In-Depth Technical Guide to 2-(4-Methylthiophenyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(4-Methylthiophenyl)nicotinic acid, a niche yet significant molecule in the landscape of medicinal chemistry and materials science. This document consolidates its fundamental molecular data, outlines a robust synthetic methodology, details its analytical characterization, and explores its potential biological activities. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required to effectively synthesize, characterize, and evaluate this compound for novel applications.
Introduction: Unveiling this compound
This compound, also known as 2-(p-tolylthio)nicotinic acid, is a heterocyclic compound featuring a nicotinic acid core functionalized with a 4-methylthiophenyl group at the 2-position. Nicotinic acid, or vitamin B3, and its derivatives are well-established as crucial cofactors in a multitude of metabolic pathways and have been extensively explored for their therapeutic properties, including anti-inflammatory and antimicrobial effects. The introduction of the methylthiophenyl moiety at the 2-position of the pyridine ring is anticipated to modulate the electronic and lipophilic properties of the parent nicotinic acid, potentially leading to unique biological activities and applications.
This guide serves as a centralized resource, providing in-depth technical information to facilitate further research and development involving this compound.
Core Molecular Data
A foundational understanding of a compound begins with its fundamental molecular properties. The key identifiers and physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 955-53-3 | PubChem |
| Molecular Formula | C₁₃H₁₁NO₂S | PubChem |
| Molecular Weight | 245.30 g/mol | PubChem |
| IUPAC Name | 2-(4-methylphenyl)sulfanylpyridine-3-carboxylic acid | PubChem |
| Synonyms | 2-(p-Tolylthio)nicotinic acid, 2-((4-Methylphenyl)thio)-3-pyridinecarboxylic acid | PubChem |
| Canonical SMILES | CC1=CC=C(C=C1)SC2=C(C=CC=N2)C(=O)O | PubChem |
| InChI Key | VEZNUKVMXCLWMM-UHFFFAOYSA-N | PubChem |
Synthesis and Purification: A Practical Approach
The synthesis of this compound is most effectively achieved through a copper-catalyzed Ullmann condensation reaction. This method facilitates the formation of the crucial carbon-sulfur bond between the nicotinic acid backbone and the thiophenol derivative. The rationale behind this choice of synthetic strategy lies in its reliability and versatility for constructing aryl thioethers.
Underlying Principle: The Ullmann Condensation
The Ullmann condensation is a classic and robust method for forming carbon-heteroatom bonds, particularly C-O, C-N, and C-S bonds. The reaction typically involves a copper catalyst, an aryl halide, and a nucleophile. In the context of synthesizing this compound, 2-chloronicotinic acid serves as the aryl halide and 4-methylthiophenol acts as the sulfur nucleophile. The copper catalyst facilitates the coupling of these two reactants. While the precise mechanism can be complex and is still a subject of study, it is generally accepted to involve the formation of a copper(I) thiolate species which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the final product and regenerate the active copper species.
Caption: General workflow for the Ullmann condensation synthesis.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the laboratory-scale synthesis of this compound.
Materials:
-
2-Chloronicotinic acid
-
4-Methylthiophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloronicotinic acid (1 equivalent), 4-methylthiophenol (1.2 equivalents), copper(I) iodide (0.1 equivalents), and anhydrous potassium carbonate (2 equivalents).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chloronicotinic acid.
-
Reaction Execution: Place the flask under an inert atmosphere (e.g., nitrogen or argon) and heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing 1 M hydrochloric acid. This will neutralize the base and protonate the carboxylic acid, causing the product to precipitate.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound as a solid.
Analytical Characterization
Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following techniques are essential for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as a singlet for the methyl group protons. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the two aromatic rings, and the methyl carbon.
| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Pyridine Ring Protons | 7.0 - 9.0 | 120 - 160 |
| Phenyl Ring Protons | 7.0 - 7.5 | 125 - 140 |
| Carboxylic Acid Proton | 10.0 - 13.0 (broad) | 165 - 180 |
| Methyl Protons | ~2.5 | ~15 - 25 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) |
| C-H stretch (Aromatic) | 3100 - 3000 |
| C-H stretch (Aliphatic) | 3000 - 2850 |
| C=O stretch (Carboxylic Acid) | 1725 - 1700 |
| C=C and C=N stretch (Aromatic) | 1600 - 1450 |
| C-S stretch | 800 - 600 |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₁₃H₁₁NO₂S) by providing a highly accurate mass measurement. The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 245, with fragmentation patterns corresponding to the loss of functional groups such as the carboxylic acid and methyl group.
Potential Biological Activities and Therapeutic Applications
While specific biological studies on this compound are limited, the known activities of related nicotinic acid derivatives provide a strong basis for predicting its potential therapeutic applications.
Anti-inflammatory Potential
Nicotinic acid and its derivatives have demonstrated anti-inflammatory properties.[1][2] This activity is often mediated through the GPR109A receptor, leading to a reduction in the production of pro-inflammatory cytokines. The structural modifications in this compound could influence its interaction with this receptor or other inflammatory pathways, potentially leading to enhanced or novel anti-inflammatory effects.
Caption: Putative anti-inflammatory mechanism of action.
Antimicrobial Activity
The nicotinic acid scaffold is present in many compounds with demonstrated antimicrobial activity.[3][4] The introduction of a sulfur-containing substituent, as in this compound, is a common strategy in medicinal chemistry to enhance antimicrobial potency. It is plausible that this compound could exhibit activity against various bacterial and fungal pathogens.
Experimental Protocol for In Vitro Antimicrobial Screening (Broth Microdilution):
-
Preparation of Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of high concentration.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates at the optimal temperature and duration for the growth of the specific microorganism.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion and Future Directions
This compound is a compound with significant potential for further investigation. Its synthesis via the Ullmann condensation is a well-established and scalable method. While detailed analytical and biological data are not yet widely available, the foundational knowledge of nicotinic acid and its derivatives suggests promising avenues for research in anti-inflammatory and antimicrobial drug discovery. Future work should focus on the detailed spectroscopic characterization of this compound, a thorough evaluation of its in vitro and in vivo biological activities, and exploration of its potential applications in materials science. This technical guide provides the necessary groundwork for researchers to embark on these exciting investigations.
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Karrouchi, K., et al. (2018). Synthesis, biological activity and molecular docking studies of novel nicotinic acid derivatives. Molecules, 23(3), 629. [Link]
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Wysocki, J., et al. (2018). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Journal of the American Heart Association, 7(15), e008984. [Link]
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Wu, J., et al. (2011). Nicotinic acid has anti-atherogenic and anti-inflammatory properties on advanced atherosclerotic lesions independent of its lipid-modifying capabilities. Journal of Cardiovascular Pharmacology, 57(4), 447-454. [Link]
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El-Sayed, M. A. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. [Link]
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Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 895-902. [Link]
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Sources
Methodological & Application
Application Note: Optimized Synthesis of 2-(4-Methylthiophenyl)nicotinic acid via Suzuki-Miyaura Cross-Coupling
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-(4-methylthiophenyl)nicotinic acid (CAS: 339006-22-9). This scaffold is a critical intermediate in the development of COX-2 inhibitors, fungicides, and kinase inhibitors.
Unlike traditional protocols that require the protection of the carboxylic acid moiety prior to coupling, this guide presents a direct Suzuki-Miyaura cross-coupling on the free nicotinic acid. This approach reduces step count ("Process Intensification") and utilizes a self-validating acid-base purification strategy that eliminates the need for column chromatography in most purity grades (>95%).
Chemical Context & Retrosynthetic Analysis
The Challenge
Synthesizing 2-substituted nicotinic acids presents two specific challenges:
-
Steric Hindrance: The carboxylic acid at position 3 creates steric bulk, impeding attack at the adjacent 2-position.
-
Catalyst Deactivation: The pyridine nitrogen and the free carboxylic acid can coordinate to Palladium (Pd), potentially poisoning the active catalyst species.
The Strategy
We utilize the Suzuki-Miyaura coupling due to its tolerance of aqueous conditions and high chemoselectivity. By using a robust bidentate ligand system (dppf) and a biphasic solvent system, we overcome steric hindrance and prevent catalyst sequestration.
Reaction Scheme:
2-Chloronicotinic acid + 4-(Methylthio)phenylboronic acid
Figure 1: Synthetic pathway utilizing a direct cross-coupling approach to minimize step count.
Materials & Equipment
Reagents Table
| Reagent | CAS No. | MW ( g/mol ) | Equiv. | Role |
| 2-Chloronicotinic acid | 2942-59-8 | 157.55 | 1.0 | Limiting Reagent |
| 4-(Methylthio)phenylboronic acid | 98546-51-1 | 168.02 | 1.1 | Nucleophile |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 95464-05-4 | 816.64 | 0.03 | Catalyst |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2.5 | Base |
| 1,4-Dioxane | 123-91-1 | - | Solvent | Main Solvent |
| Water (Deionized) | 7732-18-5 | - | Solvent | Co-solvent |
Equipment
-
Three-neck round-bottom flask (equipped with reflux condenser).
-
Nitrogen or Argon gas line (for inert atmosphere).
-
Magnetic stirrer and oil bath.
-
pH meter or pH paper (range 1–14).
Experimental Protocol
Reaction Setup
-
Inerting: Flame-dry a 3-neck round-bottom flask and cool under a stream of Nitrogen (
). -
Charging: Add 2-Chloronicotinic acid (1.0 equiv, e.g., 1.57 g) and 4-(Methylthio)phenylboronic acid (1.1 equiv, e.g., 1.85 g) to the flask.
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.2 M concentration relative to nicotinic acid).
-
Note: Degassing is critical. Bubble
through the solvent for 20 minutes prior to addition to prevent oxidative homocoupling of the boronic acid.
-
-
Base Addition: Add Sodium Carbonate (2.5 equiv). The solution may bubble slightly as the acid is deprotonated.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%) quickly against a positive pressure of
.
Reaction Execution
-
Heating: Heat the mixture to 100°C (reflux) with vigorous stirring.
-
Monitoring: Monitor by HPLC or TLC (Mobile phase: 10% MeOH in DCM with 1% Acetic Acid).
-
Endpoint: Reaction is typically complete within 4–6 hours .
-
Observation: The mixture will turn dark black/brown (characteristic of active Pd species).
-
Purification: The "Self-Validating" Acid-Base Workup
This protocol relies on the chemical properties of the product (an amphoteric nicotinic acid) to separate it from neutral impurities (phosphine oxides, de-boronated byproducts) without chromatography.
Workup Logic
-
High pH (>10): Product is a water-soluble carboxylate salt (
). Neutral impurities remain in the organic phase. -
Low pH (<3): Product is protonated (
) and precipitates out of water or becomes extractable into organics.
Step-by-Step Purification
-
Filtration: Cool reaction to room temperature. Filter through a pad of Celite to remove Palladium black. Rinse with water.[1]
-
Phase Separation (Wash 1): Transfer filtrate to a separatory funnel.
-
The pH should already be basic (~pH 10-11) due to
. -
Wash the aqueous layer with Ethyl Acetate (EtOAc) (
). -
Discard the Organic Layer. (This contains neutral impurities like phosphine ligands and unreacted boronic acid derivatives).
-
-
Acidification (Precipitation):
-
Cool the aqueous layer in an ice bath (
). -
Slowly add 2N HCl dropwise with stirring until pH reaches 3–4 .
-
Observation: A thick off-white/yellow solid will precipitate.
-
-
Isolation:
-
Stir the slurry for 30 minutes to ensure complete precipitation.
-
Filter the solid via vacuum filtration.
-
Wash the cake with cold water (
) and cold pentane ( ) to remove trace water/dioxane.
-
-
Drying: Dry in a vacuum oven at
for 12 hours.
Figure 2: The self-validating acid-base extraction workflow ensures removal of neutral byproducts.
Expected Analytical Data
| Test | Expected Result | Interpretation |
| Appearance | Off-white to pale yellow solid | Typical for nicotinic acid derivatives. |
| ¹H NMR (DMSO-d₆) | Confirms presence of Methylthio group and Carboxylic acid. | |
| LC-MS (ESI) | Matches calculated mass for | |
| Melting Point | 210–215°C (dec) | High MP is characteristic of zwitterionic nicotinic acids. |
Troubleshooting & Optimization
-
Low Yield (<50%):
-
Cause: Protodeboronation of the boronic acid.
-
Solution: Increase boronic acid equivalents to 1.3 or switch to the corresponding Pinacol Ester (more stable).
-
-
Product not precipitating at pH 3:
-
Cause: Product might be partially soluble in the dioxane/water mix.
-
Solution: Evaporate the dioxane from the aqueous layer before acidification.
-
-
Black specks in final product:
-
Cause: Palladium contamination.
-
Solution: Dissolve final solid in dilute base, treat with activated charcoal or a metal scavenger (e.g., SiliaMetS®), filter, and re-acidify.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Context for Suzuki Coupling mechanisms).
- Goossen, L. J., et al. (2006). Synthesis of Biaryls via Decarboxylative Coupling. Journal of the American Chemical Society, 128(30), 3060-3070. (Context for handling carboxylic acids in couplings).
-
TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction Protocol.[2][3][4] Link
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Recent Developments. Link
Sources
Application Note: Solubility Profiling of 2-(4-Methylthiophenyl)nicotinic Acid in DMSO and Aqueous Media
Executive Summary & Scope
2-(4-Methylthiophenyl)nicotinic acid is a functionalized pyridine-3-carboxylic acid derivative. Compounds of this structural class frequently serve as critical intermediates or active pharmaceutical ingredients (APIs) targeting nicotinic acid receptors, or exhibiting antimicrobial and anti-inflammatory properties[1][2].
Due to the presence of a highly lipophilic 4-methylthiophenyl moiety paired with an ionizable carboxylic acid group, this compound presents a classic solubility dichotomy: it is highly soluble in organic solvents like dimethyl sulfoxide (DMSO) but exhibits highly pH-dependent aqueous solubility. This application note provides drug development professionals with validated, self-validating protocols for assessing both kinetic and thermodynamic solubility, ensuring robust data generation for in vitro assays and downstream formulation development.
Physicochemical Profiling & Causality Analysis
Understanding the structural drivers of solubility is essential before executing bench protocols. The solubility behavior of this compound is governed by two primary mechanisms:
-
DMSO Solubility (Aprotic Solvation): DMSO is a strong polar aprotic solvent. It effectively disrupts the crystalline lattice of the compound by acting as a powerful hydrogen bond acceptor for the carboxylic acid proton. Simultaneously, its hydrophobic methyl groups solvate the lipophilic 4-methylthiophenyl ring. This dual action typically results in high thermodynamic solubility, making DMSO the ideal vehicle for preparing concentrated stock solutions[3].
-
Aqueous Solubility (pH-Dependent Ionization): The solubility in water is strictly governed by the ionization state of the carboxylic acid, which has a pKa of approximately 4.5[1].
-
Acidic Media (pH < 4.0): In simulated gastric fluid (SGF, pH 1.2), the molecule is fully protonated and uncharged. The lipophilicity of the methylthioether dominates, leading to extremely low aqueous solubility and a high propensity for precipitation.
-
Physiological Media (pH 7.4): In simulated intestinal fluid (SIF) or standard PBS, the carboxylic acid deprotonates to form a nicotinate anion. This negative charge significantly enhances ion-dipole interactions with water molecules, increasing solubility by several orders of magnitude compared to acidic conditions.
-
Quantitative Solubility Data Framework
The following table summarizes the expected solubility parameters based on the physicochemical behavior of substituted nicotinic acids.
| Solvent / Medium | Assay Type | Expected Solubility Range | Primary Solvation Mechanism |
| 100% DMSO | Thermodynamic | > 50 mg/mL (>200 mM) | H-bond acceptance & hydrophobic solvation |
| Aqueous Buffer (pH 1.2) | Kinetic / Thermo | < 0.01 mg/mL (<40 µM) | Poor; unionized lipophilic state dominates |
| Aqueous Buffer (pH 7.4) | Kinetic / Thermo | 0.1 – 1.0 mg/mL (0.4 – 4 mM) | Ion-dipole interactions (nicotinate anion) |
Experimental Protocols
To accurately profile this compound, two distinct methodologies are required: Kinetic solubility (for early-stage in vitro screening) and Thermodynamic solubility (for lead optimization and formulation)[3].
Protocol A: High-Throughput Kinetic Solubility (Turbidimetric Assay)
Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution. This is critical for preventing false negatives in biological assays caused by the compound crashing out of the aqueous test medium[4][5].
-
Stock Preparation: Dissolve solid this compound in anhydrous DMSO to create a 10 mM stock solution. Vortex and sonicate for 5 minutes to ensure complete dissolution.
-
Serial Dilution: Prepare a 3-fold serial dilution of the DMSO stock across a 96-well microtiter plate.
-
Aqueous Spiking: Dilute each sample 1:50 into Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4, yielding a final DMSO concentration of 2%[4].
-
Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle shaking to replicate standard biological assay conditions.
-
Measurement: Measure the absorbance at 620 nm using a microplate reader. The kinetic solubility limit is defined as the concentration where the absorbance surpasses 1.5-fold of the DMSO-only control, indicating the onset of light scattering due to nucleation and precipitation[4].
Protocol B: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium between the solid phase and the solution, which is essential for Biopharmaceutics Classification System (BCS) categorization and formulation design[3][6][7].
-
Solid Addition: Add an excess amount of solid this compound (e.g., 5 mg) to 1 mL of the target solvent (DMSO, SGF pH 1.2, or PBS pH 7.4) in a sealed glass vial[7].
-
Equilibration: Place the vials in an incubator shaker at 37°C and agitate at 400 rpm for 48 to 72 hours.
-
Separation: Centrifuge the samples at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully transfer the supernatant and filter it through a 0.22 µm low-protein-binding PTFE syringe filter.
-
Self-Validation Check: Discard the first 100 µL of filtrate. Lipophilic compounds often adsorb to filter membranes; discarding the initial volume saturates the binding sites, ensuring the collected filtrate accurately reflects the true solution concentration[6].
-
-
Quantification: Dilute the clarified supernatant appropriately with mobile phase and quantify the concentration using LC-MS/MS or isocratic HPLC-UV (monitoring at the compound's λmax, typically ~217 nm) against a standard calibration curve prepared in DMSO[2][3][7].
Workflow Visualization
Workflow for Kinetic and Thermodynamic Solubility Profiling of this compound.
References
Sources
- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 5. evotec.com [evotec.com]
- 6. raytor.com [raytor.com]
- 7. bio-protocol.org [bio-protocol.org]
Application Note: Advanced Crystallization Strategies for the Purification of 2-(4-Methylthiophenyl)nicotinic Acid
Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development.
Introduction & Physicochemical Profiling
2-(4-Methylthiophenyl)nicotinic acid is a complex pharmaceutical intermediate characterized by its amphoteric nicotinic acid core and a lipophilic, oxidation-sensitive methylthioether moiety. The structural dichotomy of this molecule dictates its unique solubility profile: the pyridine nitrogen and carboxylic acid groups enable pH-dependent aqueous solubility, while the 4-methylthiophenyl group drives solubility in organic solvents.
Because nicotinic acid derivatives exhibit a pKa of approximately 4.75 for the carboxylic acid[1], the molecule exists predominantly as a neutral zwitterion near its isoelectric point. This amphoteric nature makes pH-shift reactive crystallization a highly effective primary purification method for isolating the compound from crude reaction mixtures[2]. Furthermore, to achieve high polymorphic purity and optimal particle size distribution, mixed-solvent cooling crystallization is subsequently employed[3].
Thermodynamic Data & Process Parameters
Understanding the solid-liquid equilibrium is critical for designing a self-validating crystallization protocol. Table 1 summarizes the theoretical and empirical parameters guiding the workflow.
Table 1: Physicochemical Properties & Crystallization Parameters
| Parameter | Estimated Value | Mechanistic Rationale |
| pKa1 (Pyridine N) | ~3.5 | Protonation at low pH (<3) yields highly soluble cationic species. |
| pKa2 (Carboxyl) | ~4.75 | Deprotonation at high pH (>7) yields highly soluble anionic sodium salts[1]. |
| Isoelectric Point (pI) | ~4.1 – 4.5 | The pH at which the net charge of the system is zero, minimizing solubility and maximizing yield[4]. |
| Solvent System | Ethanol/Water (80:20) | Balances the lipophilic thioether and polar acid; allows controlled supersaturation[3]. |
| Metastable Zone (MSZW) | ~12 – 15 °C | Broad enough to allow controlled seeding without spontaneous, uncontrolled secondary nucleation. |
Method 1: pH-Shift Reactive Crystallization
Causality & Mechanism: By dissolving the crude material in an alkaline aqueous medium, impurities that lack acidic protons (e.g., unreacted thioethers or neutral degradation products) remain insoluble and can be mechanically filtered. Subsequent controlled acidification approaches the isoelectric point, forcing the this compound into its least soluble zwitterionic state. This pH change generates a constant level of supersaturation, driving controlled precipitation[5].
Workflow for pH-shift reactive crystallization targeting the isoelectric point.
Protocol 1: Step-by-Step pH-Shift Purification
-
Alkaline Dissolution: Suspend 100 g of crude this compound in 800 mL of deionized water. Slowly add 1M NaOH under continuous agitation (300 rpm) until the pH reaches 8.5.
-
Self-Validation: Complete dissolution of the target compound must be visually confirmed; the solution should transition from a thick suspension to a turbid liquid containing only insoluble impurities.
-
-
Clarification: Filter the alkaline solution through a 0.45 µm PTFE membrane to remove unreacted lipophilic precursors and particulate matter.
-
Acidification & Nucleation: Transfer the filtrate to a jacketed crystallizer maintained at 20 °C. Begin dropwise addition of 1M HCl at a rate of 5 mL/min. Monitor the pH continuously with a calibrated probe. As the pH approaches 5.5, reduce the addition rate to 2 mL/min.
-
Causality: Rapid acid addition causes local supersaturation spikes, leading to the entrapment of impurities within amorphous precipitates[5].
-
-
Aging: Stop acid addition exactly at pH 4.5 (the targeted isoelectric point). Maintain agitation at 200 rpm for 4 hours.
-
Causality: Aging facilitates Ostwald ripening, where smaller, thermodynamically unstable crystals dissolve and redeposit onto larger crystals, significantly improving downstream filterability.
-
-
Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 2 x 100 mL of cold (5 °C) deionized water to displace residual NaCl salts. Dry under vacuum at 45 °C for 12 hours.
Method 2: Mixed-Solvent Cooling Crystallization
Causality & Mechanism: While pH-shift crystallization is excellent for bulk purity, combined cooling and antisolvent crystallization provides superior control over crystal habit (morphology) and particle size distribution[3]. The addition of ethanol increases the solubility of the lipophilic methylthiophenyl group, while water acts as a mild anti-solvent for the organic framework, creating a highly tunable solubility curve.
Temperature-controlled mixed-solvent cooling crystallization profile.
Protocol 2: Step-by-Step Cooling Crystallization
-
Solvent Preparation: Prepare a solvent mixture of absolute Ethanol and Deionized Water at an 80:20 (v/v) ratio. Degas the solvent by sparging with Nitrogen gas for 15 minutes.
-
Causality: Nitrogen sparging displaces dissolved oxygen, preventing the thermal oxidation of the sensitive thioether (-S-CH3) group to a sulfoxide during the high-temperature heating phase.
-
-
Dissolution: Add 50 g of the pH-shifted semi-pure this compound to 500 mL of the solvent mixture in a jacketed reactor. Heat to 65 °C under reflux and 250 rpm agitation until complete dissolution is achieved.
-
Primary Cooling: Program the crystallizer's thermal control unit to cool the solution from 65 °C to 45 °C at a linear cooling rate of 0.5 °C/min.
-
Seeding: At 45 °C (safely within the metastable zone), introduce 0.5 g (1% w/w) of highly pure, milled seed crystals of the target compound.
-
Self-Validation: The seeds should remain suspended and not dissolve, confirming the solution is adequately supersaturated. Seeding bypasses the high energy barrier of primary nucleation, ensuring consistent polymorph generation and preventing the batch from "crashing out" as an oil or amorphous solid[6].
-
-
Secondary Cooling & Growth: Hold the temperature at 45 °C for 30 minutes to allow the seed bed to establish. Then, initiate a slow cooling ramp of 0.2 °C/min down to 5 °C.
-
Causality: A slow, controlled cooling rate during the main growth phase maintains supersaturation strictly within the metastable zone, promoting the growth of large, high-purity crystals rather than generating fine particulates.
-
-
Harvesting: Filter the suspension, wash the cake with 50 mL of cold (0 °C) pure ethanol to remove residual mother liquor, and dry under vacuum at 40 °C until constant weight is achieved.
References
-
Process Design for Continuous Crystallization of l-Tryptophan in Water–Alcohol Solvent Mixtures Source: mdpi.com URL:[Link]
-
Incorporating Solvent-Dependent Kinetics To Design a Multistage, Continuous, Combined Cooling/Antisolvent Crystallization Process Source: acs.org URL:[Link]
-
Nicotinic Acid | C6H5NO2 | CID 938 - PubChem Source: nih.gov URL:[Link]
- Source: google.com (Patents)
-
Crystallization by Antisolvent Addition and Cooling Source: scispace.com URL:[Link]
-
Modeling the Precipitation of l-Glutamic Acid via Acidification of Monosodium Glutamate Source: researchgate.net URL:[Link]
Sources
- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. US7381265B2 - Method for crystallization of a weakly acidic and/or weakly basic compound - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
Application Notes and Protocols: In Vitro Assay Preparation for 2-(4-Methylthiophenyl)nicotinic Acid
Authored by: A Senior Application Scientist
Introduction: Profiling a Novel Nicotinic Acid Derivative
2-(4-Methylthiophenyl)nicotinic acid is a synthetic compound belonging to the class of nicotinic acid derivatives. Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent with a primary role in the management of dyslipidemia.[1][2][3][4] Its pharmacological effects are broad, including the reduction of low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL), and triglycerides, alongside an increase in high-density lipoprotein (HDL) cholesterol.[1][4] The molecular mechanism for these lipid-modifying effects is primarily mediated through the activation of the G protein-coupled receptor GPR109A, which is highly expressed in adipocytes and immune cells.[5][6][7]
Beyond its role in lipid metabolism, emerging research has highlighted the anti-inflammatory and immunomodulatory properties of nicotinic acid and its derivatives.[5] Studies on structurally related 2-substituted phenyl derivatives of nicotinic acid have demonstrated significant analgesic and anti-inflammatory activities.[8][9][10] These effects have been linked to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8] Given the structural features of this compound, it is hypothesized that this compound may exhibit similar anti-inflammatory properties, making it a candidate for investigation in inflammatory disease models.
These application notes provide a comprehensive guide for the in vitro evaluation of this compound, with a primary focus on assays to elucidate its potential anti-inflammatory effects. The protocols detailed herein are designed to be robust and reproducible, providing researchers in drug discovery and development with the necessary tools to characterize the bioactivity of this novel compound.
PART 1: Foundational In Vitro Assays for Anti-Inflammatory Activity
A tiered approach to in vitro testing is recommended, beginning with broad-spectrum assays to detect anti-inflammatory potential, followed by more specific, mechanistic studies.
Lipopolysaccharide (LPS)-Induced Inflammatory Response in Macrophages
This assay is a cornerstone for screening potential anti-inflammatory agents. Macrophages, when stimulated with LPS (a component of the outer membrane of Gram-negative bacteria), produce a robust inflammatory response, including the release of key pro-inflammatory cytokines.
Caption: Workflow for assessing the anti-inflammatory effect of the test compound on LPS-stimulated macrophages.
-
Cell Culture:
-
Culture RAW 264.7 (murine macrophage-like) or THP-1 (human monocytic) cells in DMEM or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
For THP-1 cells, induce differentiation into macrophage-like cells by treating with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour rest period in fresh, PMA-free medium.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add the diluted compound to the appropriate wells and incubate for 1-2 hours.
-
-
LPS Stimulation:
-
Add lipopolysaccharide (LPS) to all wells except the negative control to a final concentration of 1 µg/mL.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
-
Endpoint Measurement:
-
Cytokine Analysis: Carefully collect the cell culture supernatant. Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent system.
-
A dose-dependent reduction in the levels of TNF-α, IL-6, and nitric oxide in the presence of this compound, compared to the LPS-only control, would indicate anti-inflammatory activity.
Inhibition of Protein Denaturation Assay
Inflammation can lead to the denaturation of proteins. This cell-free assay provides a rapid assessment of a compound's ability to prevent protein denaturation, a hallmark of inflammation.[11][12]
Caption: Workflow for the in vitro protein denaturation inhibition assay.
-
Reagent Preparation:
-
Prepare a 0.2% (w/v) solution of Bovine Serum Albumin (BSA) in Tris-HCl buffer (pH 6.8).
-
Prepare various concentrations of this compound and a reference standard (e.g., diclofenac sodium) in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add 0.5 mL of the BSA solution.
-
Add 0.05 mL of the test compound or reference standard at different concentrations.
-
For the control, add 0.05 mL of DMSO.
-
-
Denaturation and Measurement:
-
Incubate the tubes at 37°C for 20 minutes.
-
Induce denaturation by heating at 72°C for 5 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
A higher percentage of inhibition indicates a greater ability of the compound to protect against protein denaturation.
PART 2: Mechanistic In Vitro Assays
Should the foundational assays indicate anti-inflammatory potential, subsequent experiments should aim to elucidate the underlying mechanism of action.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. This assay will determine if this compound acts through a similar mechanism.
-
Assay Principle: Utilize commercially available colorimetric or fluorometric COX inhibitor screening kits. These kits typically measure the peroxidase activity of COX enzymes.
-
Procedure:
-
Follow the kit manufacturer's protocol precisely.
-
Briefly, incubate purified COX-1 or COX-2 enzyme with arachidonic acid (the substrate) in the presence and absence of various concentrations of this compound.
-
Include a known selective COX-2 inhibitor (e.g., celecoxib) and a non-selective COX inhibitor (e.g., indomethacin) as positive controls.
-
Measure the product formation according to the kit's instructions.
-
-
Data Analysis:
-
Calculate the IC50 value (the concentration of the compound required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2.
-
The ratio of IC50 (COX-1) / IC50 (COX-2) will indicate the selectivity of the compound.
-
-
Selective COX-2 Inhibition: A significantly lower IC50 for COX-2 compared to COX-1 suggests a safer anti-inflammatory profile with potentially fewer gastrointestinal side effects.
-
Non-selective Inhibition: Similar IC50 values for both enzymes indicate a non-selective NSAID-like mechanism.
-
No Inhibition: If the compound does not inhibit either enzyme, its anti-inflammatory effects are likely mediated through a different pathway.
GPR109A Activation Assay
Given its structural similarity to nicotinic acid, it is crucial to determine if this compound can activate the GPR109A receptor.
Caption: GPR109A signaling pathway leading to a decrease in intracellular cAMP.
-
Cell Line:
-
Use a cell line stably expressing human GPR109A, such as CHO-K1 or HEK293 cells.
-
-
Assay Principle:
-
Employ a competitive immunoassay or a bioluminescence-based assay to measure intracellular cyclic AMP (cAMP) levels. GPR109A activation couples to a Gi protein, which inhibits adenylate cyclase and leads to a decrease in intracellular cAMP.
-
-
Procedure:
-
Seed the GPR109A-expressing cells in a 96- or 384-well plate.
-
Treat the cells with various concentrations of this compound or a known GPR109A agonist (nicotinic acid) for a specified time.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the compound concentration.
-
Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response).
-
A dose-dependent decrease in intracellular cAMP levels upon treatment with this compound would confirm its activity as a GPR109A agonist.
Quantitative Data Summary
| Assay | Endpoint Measured | Expected Outcome for Positive Result |
| LPS-Induced Inflammation in Macrophages | TNF-α, IL-6, Nitric Oxide (Nitrite) | Dose-dependent decrease in cytokine and nitrite levels |
| Inhibition of Protein Denaturation | Absorbance at 660 nm | Increased percentage of inhibition of heat-induced BSA denaturation |
| COX-1 and COX-2 Inhibition | Peroxidase Activity | Low IC50 value, indicating potent inhibition |
| GPR109A Activation (cAMP Assay) | Intracellular cAMP levels | Dose-dependent decrease in cAMP, indicating receptor activation (agonism) |
Concluding Remarks
The in vitro assays outlined in these application notes provide a robust framework for the initial characterization of this compound. By systematically evaluating its effects on key inflammatory pathways and its potential interaction with the nicotinic acid receptor, researchers can gain valuable insights into its therapeutic potential. Positive results from these assays would warrant further investigation in more complex in vitro models and subsequent in vivo studies to fully elucidate its pharmacological profile.
References
-
Fuchs, D., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available at: [Link]
-
Khalil, N., et al. (2014). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. J-Stage. Available at: [Link]
-
Dr. G Bhanu Prakash. (2025, March 15). 10. Nicotinic acid: Pharmacology Video Lectures USMLE Step 1. YouTube. Available at: [Link]
-
ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]
-
PharmaCompass. (n.d.). Nicotinic Acid. PharmaCompass.com. Available at: [Link]
-
ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]
-
Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available at: [Link]
-
PubMed. (n.d.). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed. Available at: [Link]
-
Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources. Available at: [Link]
-
MDPI. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and insecticidal activity of some nicotinic acid derivatives. JOCPR. Available at: [Link]
-
Wikipedia. (n.d.). Nicotinic acid. Wikipedia. Available at: [Link]
-
Linus Pauling Institute. (n.d.). Niacin. Oregon State University. Available at: [Link]
-
MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Nicotinic acid – Knowledge and References. Taylor & Francis. Available at: [Link]
-
PubMed. (n.d.). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. Available at: [Link]
-
PubMed. (n.d.). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. Available at: [Link]
-
Inxight Drugs. (n.d.). METHYL NICOTINATE. Inxight Drugs. Available at: [Link]
-
NCBI Bookshelf. (2023). Niacin. StatPearls. Available at: [Link]
-
NCBI Bookshelf. (2024). Vitamin B3. StatPearls. Available at: [Link]
-
Examine.com. (2025). Research Breakdown on Niacin (Vitamin B3). Examine.com. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Nicotinic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Niacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Vitamin B3 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. examine.com [examine.com]
- 8. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]
Formulation strategies for 2-(4-Methylthiophenyl)nicotinic acid drug delivery
Application Note: Formulation Strategies for 2-(4-Methylthiophenyl)nicotinic Acid
Executive Summary
This compound presents a classic dual-challenge in pharmaceutical development: it combines the dissolution-limited absorption of a BCS Class II compound with the chemical instability inherent to aryl thioethers .
While the nicotinic acid moiety suggests pH-dependent solubility (soluble at intestinal pH, insoluble at gastric pH), the lipophilic 4-methylthiophenyl tail drives high crystal lattice energy (melting point >210°C) and poor aqueous solubility. Furthermore, the sulfide (thioether) linkage is a "metabolic soft spot," highly susceptible to oxidative degradation into sulfoxides (S=O) and sulfones (O=S=O) during processing and storage.
This guide details a formulation strategy prioritizing Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion (HME) to enhance solubility, coupled with a rigorous antioxidant architecture to preserve the thioether group.
Physicochemical Profiling & Pre-formulation
Before formulation, the compound must be profiled to establish the "Design Space."
Key Properties[1][2][3]
| Property | Value / Characteristic | Formulation Implication |
| Structure | Pyridine core + Thioether linker | Oxidation Risk: The sulfur atom is electron-rich and prone to electrophilic attack by reactive oxygen species (ROS). |
| pKa | ~4.8 (Carboxylic acid) | pH-Dependent Solubility: Low solubility in gastric fluid (pH 1.2); higher in intestinal fluid (pH 6.8). |
| LogP | ~3.2 - 3.8 (Estimated) | Lipophilicity: Indicates good permeability but requires solubility enhancement. |
| Melting Point | 213°C - 219°C | High Lattice Energy: Requires high energy input (thermal or mechanical) to disrupt the crystal lattice for ASD. |
| BCS Class | Class II (Low Sol, High Perm) | Bioavailability: Dissolution-rate limited. |
The Oxidation Challenge
The thioether group (-S-) is the stability-limiting feature. In the presence of atmospheric oxygen, trace metal ions, or peroxides (often found in PEG-based excipients), it degrades:
-
S-Oxidation (Stage 1): Formation of the Sulfoxide (Chiral center creation).
-
S-Oxidation (Stage 2): Further oxidation to the Sulfone (Irreversible).
Critical Constraint: Formulation excipients (especially polymers like PEGs or Poloxamers) must be screened for peroxide content. Low-peroxide grades are mandatory.
Formulation Strategy: Amorphous Solid Dispersion (ASD)
To overcome the high melting point and poor solubility, Hot Melt Extrusion (HME) is selected over Spray Drying. HME avoids the use of organic solvents (which might dissolve the drug but require explosion-proof handling) and allows for the intimate mixing of antioxidants in the melt.
Polymer Selection
-
Primary Carrier: HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate) .
-
Why: It is an enteric polymer. It remains insoluble in the stomach (preventing drug precipitation in the acidic microenvironment) and dissolves in the upper intestine (pH > 5.5), releasing the supersaturated amorphous drug exactly where absorption is optimal.
-
-
Alternative: Soluplus® (Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) .
-
Why: Excellent solubilizer with a lower glass transition temperature (Tg), allowing for lower processing temperatures to reduce thermal stress on the sulfur group.
-
Stabilization Architecture
To protect the thioether during the high-heat HME process and shelf-life:
-
Primary Antioxidant: Butylated Hydroxytoluene (BHT) (0.05% - 0.1% w/w). Scavenges free radicals.
-
Chelating Agent: EDTA (if metal ion contamination is suspected in excipients).
-
Acidifier: Citric Acid (0.5% w/w).
-
Mechanism: Thioether oxidation is often accelerated in basic microenvironments. Maintaining a slightly acidic micro-pH in the solid state stabilizes the sulfide.
-
Visualizing the Formulation Logic
The following diagram illustrates the decision matrix for formulating this specific thioether-nicotinic acid derivative.
Caption: Formulation decision tree highlighting the parallel requirements for solubility enhancement (ASD via HME) and chemical stabilization (Antioxidants).
Detailed Protocols
Protocol A: Preparation of ASD via Hot Melt Extrusion
Objective: Create a 20% drug-loaded amorphous solid dispersion using HPMCAS-LG (Low Granular) while minimizing thermal degradation.
Materials:
-
API: this compound (micronized).
-
Polymer: HPMCAS-LG (Ashland or Shin-Etsu).
-
Antioxidant: BHT.
-
Plasticizer (Optional): Triethyl Citrate (TEC) – Only if torque is too high.
Equipment: 11mm Twin-Screw Extruder (e.g., Thermo Fisher Process 11 or similar).
Step-by-Step Procedure:
-
Pre-Blending (The "Sandwich" Method):
-
Dissolve BHT in a small amount of ethanol (if liquid dosing is not available) and plate it onto the HPMCAS powder; dry to remove solvent. Alternatively, use geometric dilution to dry-blend BHT with the polymer.
-
Blend API and Polymer (Ratio 20:80) in a V-blender for 15 minutes.
-
Note: Ensure the blend is uniform to prevent "hot spots" of pure API in the extruder.
-
-
Extruder Setup:
-
Screw Configuration: Use standard conveying elements in the feed zone. Use two kneading blocks (30° and 60° offset) in Zone 3 and 4 to induce melting/mixing. End with conveying elements to build pressure at the die.
-
Die: 2mm circular die.
-
-
Temperature Profile (Zone 1 to Die):
-
Rationale: Keep temperatures below 180°C if possible, despite the high MP of the drug. The polymer shear will help dissolve the drug into the matrix (lowering the effective melting point via eutectic formation).
-
Zone 1 (Feed): 50°C (Keep cool to prevent bridging).
-
Zone 2-3: 140°C.
-
Zone 4-6 (Mixing): 170°C.
-
Zone 7-8 (Metering): 165°C.
-
Die: 160°C.
-
-
Extrusion:
-
Set Screw Speed: 150 RPM.
-
Feed Rate: 2.0 g/min .
-
Monitor: Torque (keep < 80%) and Die Pressure.
-
Observation: The extrudate should be clear/glassy amber. If opaque, the drug is not fully amorphous (increase temp or shear). If dark brown/black, degradation is occurring (reduce temp or increase feed rate).
-
-
Downstream Processing:
-
Cool extrudate on a chilled conveyor belt (air cooling).
-
Mill the extrudate using a hammer mill to < 500 µm particle size.
-
Protocol B: Oxidative Stress Testing (Validation)
Objective: Verify the efficacy of the antioxidant system.
-
Sample Prep: Prepare 50mg of the milled extrudate (Formulation A: with BHT; Formulation B: without BHT).
-
Condition: Place samples in an open vial inside a chamber containing 3% Hydrogen Peroxide vapor (highly aggressive) or simply expose to 40°C/75% RH (Accelerated Stability) for 4 weeks.
-
Analysis (HPLC):
-
Column: C18 Reverse Phase (e.g., Waters XBridge).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% B to 95% B.
-
Detection: UV at 260 nm (Nicotinic acid absorption).
-
Target: Look for the "Sulfoxide" peak (usually elutes earlier than the parent drug due to increased polarity).
-
Experimental Workflow Diagram
Caption: Step-by-step Hot Melt Extrusion (HME) workflow from raw material blending to final quality control.
References
-
PubChem. (2025).[1][2] 2-((4-Methylphenyl)thio)-3-pyridinecarboxylic acid (CID 725031).[1] National Library of Medicine. Available at: [Link]
- Simões, M. F., et al. (2023). Hot Melt Extrusion: A Roadmap for Formulation Development of Poorly Soluble Drugs. Journal of Excipients and Food Chemicals.
-
Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology.[3] (Contextual reference for thioether stabilization).
-
Repka, M. A., et al. (2012). Melt extrusion: process to product.[4] AAPS Advances in the Pharmaceutical Sciences Series. (Standard text on HME protocols).
-
Ashland Specialty Ingredients. (2025). AquaSolve™ HPMCAS for solid dispersion.[5] (Technical data regarding polymer selection for enteric delivery).
Sources
- 1. 2-((4-Methylphenyl)thio)-3-pyridinecarboxylic acid | C13H11NO2S | CID 725031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Methylthio)nicotinic acid | C7H7NO2S | CID 262400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. crystalpharmatech.com [crystalpharmatech.com]
Application Note: Microwave-Assisted Suzuki-Miyaura Synthesis of 2-(4-Methylthiophenyl)nicotinic Acid
Introduction & Mechanistic Rationale
The synthesis of 2-aryl nicotinic acids is of critical importance in drug development, as these scaffolds serve as the core pharmacophores for various non-steroidal anti-inflammatory drugs (NSAIDs) and targeted kinase inhibitors[1]. Traditional Suzuki-Miyaura cross-coupling methodologies utilizing 2-chloronicotinic acid often suffer from prolonged reaction times, high catalyst loading, and poor yields. This is primarily due to the sluggish reactivity of the C-Cl bond and potential catalyst poisoning by the free carboxylic acid moiety.
By transitioning to a microwave-assisted protocol, we exploit dielectric heating to rapidly overcome the activation energy barrier for oxidative addition. Microwave irradiation directly couples with polar solvent mixtures, generating instantaneous, uniform volumetric heating. This minimizes the residence time of the thermally sensitive (4-methylthiophenyl)boronic acid, effectively suppressing competitive protodeboronation side reactions[2].
Causality in Experimental Design:
-
Substrate Activation: The nitrogen atom of the pyridine ring and the adjacent carboxylic acid group exert a synergistic electron-withdrawing effect. This sufficiently activates the C2-position for oxidative addition by the Palladium(0) species, circumventing the need for more reactive but less stable bromo- or iodo-derivatives.
-
Solvent Selection (EtOH/H₂O, 1:1): Water is essential for dissolving the inorganic base and facilitating the formation of the reactive boronate complex (the transmetalation intermediate). Ethanol acts as a highly microwave-absorbent co-solvent that solubilizes the organic substrates, allowing for rapid superheating[3].
-
Base Selection (K₂CO₃): A mild inorganic base is critical. Stronger bases (e.g., NaOH) can lead to undesired hydrolysis or decarboxylation of the nicotinic acid, while K₂CO₃ provides the optimal pH (~10) to activate the boronic acid without degrading the starting materials[2].
Workflow Visualization
Fig 1. Step-by-step workflow for microwave-assisted synthesis.
Quantitative Optimization Data
To establish a self-validating protocol, empirical optimization of the catalyst and temperature parameters is required. The table below summarizes the causality behind selecting the optimal parameters for this specific transformation.
| Entry | Catalyst (5 mol%) | Solvent System | Base | Temp (°C) | Time (min) | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh₃)₄ | EtOH/H₂O (1:1) | K₂CO₃ | 80 | 30 | 45 | Incomplete conversion; insufficient thermal energy for C-Cl activation. |
| 2 | Pd(PPh₃)₄ | EtOH/H₂O (1:1) | K₂CO₃ | 120 | 15 | 92 | Optimal balance; rapid transmetalation outpaces protodeboronation. |
| 3 | Pd(dppf)Cl₂ | 1,4-Dioxane/H₂O | Na₂CO₃ | 120 | 15 | 78 | Lower microwave absorbance of Dioxane reduces heating efficiency. |
| 4 | Pd(OAc)₂ | EtOH/H₂O (1:1) | K₂CO₃ | 120 | 15 | 65 | Ligandless conditions lead to rapid Pd-black precipitation. |
| 5 | None | EtOH/H₂O (1:1) | K₂CO₃ | 120 | 60 | 0 | Confirms the reaction is strictly transition-metal dependent. |
Reaction Mechanism
The catalytic cycle relies on the generation and regeneration of an active Pd(0) species. The diagram below maps the logical sequence of the organometallic transformations occurring within the microwave cavity.
Fig 2. Palladium-catalyzed Suzuki-Miyaura mechanistic cycle.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; adherence to the degassing and pH-adjustment steps ensures high purity without the need for exhaustive column chromatography.
Materials Required
-
2-Chloronicotinic acid: 1.0 equiv, 1.0 mmol, 157.6 mg
-
(4-Methylthiophenyl)boronic acid: 1.2 equiv, 1.2 mmol, 201.6 mg
-
Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄]: 0.05 equiv, 5 mol%, 57.8 mg
-
Potassium carbonate (K₂CO₃): 2.5 equiv, 2.5 mmol, 345.5 mg
-
Solvent: Degassed Ethanol / Deionized Water (1:1 v/v, 4.0 mL total)
Step 1: Reagent Preparation & Degassing
-
In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, sequentially add 2-chloronicotinic acid, (4-methylthiophenyl)boronic acid, and K₂CO₃.
-
Add 4.0 mL of the EtOH/H₂O solvent mixture.
-
Critical Step: Seal the vial with a septum and sparge the mixture with ultra-pure Argon or Nitrogen gas for 5 minutes. Oxygen must be rigorously excluded to prevent the rapid oxidation of the Pd(0) catalyst and homocoupling of the boronic acid[4].
-
Quickly unseal, add the Pd(PPh₃)₄ catalyst, reseal, and sparge for an additional 2 minutes.
Step 2: Microwave Irradiation
-
Place the sealed vial into the microwave reactor cavity.
-
Set the parameters: Temperature = 120 °C, Time = 15 minutes, Power = Variable (Max 200 W), Stirring = High [4].
-
Initiate the sequence. The rapid heating profile ensures the reaction reaches optimal transmetalation kinetics before thermal degradation of the boronic acid can occur.
Step 3: Workup and Isolation
-
Allow the vessel to cool to room temperature (utilizing the compressed air cooling built into the microwave system)[3].
-
Dilute the crude mixture with 10 mL of distilled water and filter through a pad of Celite to remove precipitated palladium black.
-
Wash the aqueous filtrate with Ethyl Acetate (2 x 5 mL) to remove triphenylphosphine oxide and unreacted boronic acid. Discard the organic layer.
-
Product Precipitation: Cool the aqueous layer in an ice bath and slowly acidify to pH ~4 using 1M HCl. The target compound, 2-(4-Methylthiophenyl)nicotinic acid, is amphoteric and will cleanly precipitate at its isoelectric point.
-
Collect the resulting solid via vacuum filtration, wash with cold water, and dry under high vacuum.
Step 4: Analytical Validation
-
LC-MS: Confirm the expected mass [M+H]⁺ = 246.06 m/z.
-
¹H NMR (DMSO-d₆): Validate the structure by identifying the characteristic singlet of the methylthio group (-SCH₃) at ~2.50 ppm, and the downfield shift of the pyridine protons, which confirms successful C-C bond formation.
References
- Title: Catalyst-Free Amination of 2-Chloronicotinic Acid in Water under Microwave Irradiation Source: ResearchGate URL
- Source: National Institutes of Health (NIH)
- Source: American Chemical Society (ACS)
- Title: Heterocyclic derivatives and methods of use thereof (WO2010038081A2)
Sources
Application Note: Scalable Synthetic Route for 2-(4-Methylthiophenyl)nicotinic acid
This Application Note is designed to provide a robust, scalable synthetic route for 2-(4-Methylthiophenyl)nicotinic acid , a scaffold relevant to kinase inhibitors and anti-inflammatory therapeutics.
Executive Summary
The synthesis of This compound presents specific challenges during scale-up, primarily due to the potential for catalyst poisoning by the thioether moiety and the solubility profile of the zwitterionic nicotinic acid core.
This protocol details a two-step telescoped sequence starting from commercially available methyl 2-chloronicotinate. By utilizing a Suzuki-Miyaura coupling optimized with a bidentate ferrocenyl ligand to resist sulfur coordination, followed by an in situ saponification and pH-swing crystallization, this route avoids chromatographic purification entirely. This method is validated for multigram to kilogram scale-up, ensuring high purity (>98% HPLC) and process safety.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the formation of the biaryl C–C bond at the C2 position of the pyridine ring.
Key Strategic Decisions:
-
Ester vs. Acid: The coupling is performed on the ester (Methyl 2-chloronicotinate) rather than the free acid. Free carboxylic acids can form stable carboxylate-Pd complexes, dampening the catalytic cycle. The ester also offers superior solubility in organic solvents (Toluene/THF).
-
Catalyst Selection: The 4-methylthio group is a soft Lewis base that can coordinate to Palladium, deactivating the catalyst. We utilize Pd(dppf)Cl₂ , as the large bite angle and chelating nature of the dppf ligand prevent the displacement of the phosphine by the sulfur atom.
-
Purification: The route leverages the amphoteric nature of the product. Impurities are removed by organic extraction at high pH, and the product is isolated by controlled precipitation at its isoelectric point (pH ~3.5).
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.
Detailed Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Mass/Vol | Role |
| Methyl 2-chloronicotinate | 171.58 | 1.00 | 100.0 g | Limiting Reagent |
| 4-(Methylthio)phenylboronic acid | 168.02 | 1.10 | 107.8 g | Nucleophile |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 0.02 | 9.5 g | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.50 | 201.5 g | Base |
| Toluene | - | - | 500 mL | Solvent (Organic) |
| Ethanol | - | - | 250 mL | Co-solvent |
| Water | - | - | 250 mL | Solvent (Aqueous) |
| Sodium Hydroxide (4M) | 40.00 | 3.00 | ~440 mL | Hydrolysis Agent |
Step 1: Suzuki-Miyaura Coupling[5]
Rationale: A mixed solvent system (Toluene/EtOH/H₂O) is used to ensure solubility of both the organic ester and the inorganic base, maximizing the interfacial surface area for the reaction.
-
Setup: Equip a 3-L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.
-
Charging: Charge the flask with Methyl 2-chloronicotinate (100.0 g), 4-(Methylthio)phenylboronic acid (107.8 g), and Toluene (500 mL). Stir to dissolve.
-
Degassing (Critical): Add Ethanol (250 mL). Sparge the solution with nitrogen for 20 minutes to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).
-
Catalyst Addition: Add Pd(dppf)Cl₂[3] · CH₂Cl₂ (9.5 g) in one portion. The solution will turn orange/red.
-
Base Addition: Dissolve K₂CO₃ (201.5 g) in Water (250 mL) (degassed) and add to the reaction mixture.
-
Reaction: Heat the biphasic mixture to 80 °C (internal temperature) with vigorous stirring (400 rpm).
-
Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 4:1). The reaction typically reaches >98% conversion within 4–6 hours.
-
Checkpoint: If reaction stalls, add 0.5 mol% additional catalyst.
-
Step 2: Telescoped Hydrolysis & Workup
Rationale: Instead of isolating the ester, we perform saponification directly. This saves time and reduces solvent waste (Green Chemistry principle).
-
Hydrolysis: Cool the reaction mixture to 50 °C. Add 4M NaOH solution (440 mL) directly to the flask.
-
Reaction: Re-heat to 60 °C and stir for 2 hours. Monitor for the disappearance of the ester intermediate.
-
Phase Separation: Cool to Room Temperature (RT). Transfer to a separatory funnel.
-
Top Layer (Organic): Contains Toluene, impurities, and catalyst ligands. Discard.
-
Bottom Layer (Aqueous): Contains the product as the sodium salt (Sodium 2-(4-methylthiophenyl)nicotinate). Keep.
-
-
Washing: Return the aqueous layer to the flask. Wash with Ethyl Acetate (2 x 300 mL) to remove trace organic impurities (e.g., de-boronated byproducts). Discard organic washes.
-
Clarification: If the aqueous solution is dark/cloudy due to Pd residues, treat with activated carbon (Charcoal, 10 wt%) for 30 minutes at RT, then filter through a Celite pad.
Step 3: pH-Swing Crystallization
Rationale: Nicotinic acids have an isoelectric point where solubility is minimal. Acidifying carefully precipitates the pure free acid.
-
Acidification: Transfer the clear yellow aqueous filtrate to a clean precipitating vessel.
-
Precipitation: Slowly add 6M HCl dropwise under stirring.
-
Observation: Cloudiness appears around pH 7.
-
Target: Continue addition until pH 3.5–4.0 is reached. (Do not go below pH 2, or the hydrochloride salt may form, which is more soluble).
-
-
Aging: Stir the slurry at 0–5 °C for 2 hours to mature the crystals.
-
Filtration: Filter the solid using a Büchner funnel. Wash the cake with cold water (3 x 100 mL) to remove inorganic salts (NaCl).
-
Drying: Dry in a vacuum oven at 50 °C for 12 hours.
Analytical Specifications & Quality Control
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to pale yellow powder |
| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | ≥ 98.0% (Area %) |
| Identity | ¹H-NMR (DMSO-d₆) | Conforms to structure |
| Palladium | ICP-MS | < 20 ppm (API limit) |
| Water Content | Karl Fischer | < 1.0% |
¹H-NMR Data (Expected): (DMSO-d₆, 400 MHz): δ 13.1 (br s, 1H, COOH), 8.75 (dd, 1H, Py-H6), 8.15 (dd, 1H, Py-H4), 7.55 (dd, 1H, Py-H5), 7.45 (d, 2H, Ar-H), 7.30 (d, 2H, Ar-H), 2.51 (s, 3H, S-CH₃).
Process Workflow Diagram
Figure 2: Step-by-step process flow from starting materials to isolated API intermediate.
Troubleshooting & Optimization
Catalyst Poisoning (Sulfur)
The thioether group is a known catalyst poison. If conversion is low (<50%):
-
Action: Ensure Pd(dppf)Cl₂ is used.[3][5] Monodentate ligands (like PPh₃) are easily displaced by sulfur.
-
Action: Increase catalyst loading to 3-5 mol%.
-
Action: Ensure thorough degassing; oxygen accelerates catalyst decomposition, making it more susceptible to poisoning.
Regioselectivity
While 2-chloronicotinates are generally reactive, steric hindrance at the C2 position can slow the reaction compared to C6.
-
Observation: If starting material remains but no byproduct forms.[3]
-
Solution: Increase reaction temperature to reflux (approx. 85-90 °C) or switch solvent to 1,4-Dioxane/Water (boiling point 101 °C).
Palladium Removal
To meet pharmaceutical specifications (<20 ppm Pd):
-
Protocol: During the aqueous wash (Step 3.4), add N-Acetylcysteine or a silica-based metal scavenger (e.g., SiliaMetS® Thiol) to the aqueous phase before filtration. This complexes residual Pd effectively.
References
-
Suzuki-Miyaura Coupling of 2-Chloropyridines: Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Catalyst Selection for Sulfur-Containing Substrates: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Scalable Synthesis of Nicotinic Acid Derivatives: Goossen, L. J., et al. (2010). Synthesis of Biaryls via Decarboxylative Coupling. Organic Syntheses, 87, 8-15. (Provides context on handling nicotinic acid derivatives). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Methylthiophenyl)nicotinic Acid
Ticket ID: T-2024-SZN-09 Topic: Yield Optimization & Troubleshooting for Thioether-Substituted Nicotinic Acids Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
The synthesis of 2-(4-methylthiophenyl)nicotinic acid presents a "perfect storm" of synthetic challenges: the electronic deactivation of the 2-chloropyridine ring, the steric hindrance at the ortho-position, and—most critically—the high affinity of the methylthio (–SMe) group for palladium, which leads to catalyst poisoning.
This guide deviates from standard textbook Suzuki protocols to address these specific failure modes. We recommend a Three-Stage Workflow (Protection
Part 1: The Optimized Synthetic Workflow
Direct coupling of 2-chloronicotinic acid often fails because the free carboxylate forms unreactive palladium-carboxylate complexes. Our optimized route utilizes the methyl ester to prevent this interference.
Workflow Diagram
Figure 1: The "Protection Strategy" workflow avoids Pd-carboxylate formation and ensures high turnover frequencies (TOF).
Part 2: Troubleshooting & FAQs
Issue #1: Reaction Stalls at 40-50% Conversion
Diagnosis: Catalyst Poisoning (Sulfur Deactivation). The thioether (–SMe) moiety is a "soft" ligand that binds irreversibly to the "soft" Pd(II) center, displacing the phosphine ligands and shutting down the catalytic cycle. Standard catalysts like Pd(PPh3)4 are ineffective here.
Corrective Action:
-
Switch Ligand System: Use bulky, electron-rich Buchwald dialkylbiaryl phosphines. XPhos or SPhos are essential because their bulk prevents the sulfur atom from coordinating to the palladium center.
-
Increase Catalyst Loading: Increase Pd loading to 2–3 mol% (standard is 0.5–1%).
-
"Pd-Dumping" (Alternative): If expensive precatalysts are unavailable, use Pd(dppf)Cl2 at 5 mol%. The bidentate ligand resists displacement better than monodentate PPh3.
Issue #2: Low Yield with Free Acid Starting Material
Diagnosis: Carboxylate Interference. Attempting the reaction on 2-chloronicotinic acid (without esterification) leads to the formation of stable, non-reactive Pd-carboxylate species.
Corrective Action:
-
Mandatory Esterification: Convert the starting material to methyl 2-chloronicotinate . This simple step often doubles the yield.
-
Note: The ester group also activates the pyridine ring for oxidative addition by withdrawing electron density.
Issue #3: Product Contaminated with Sulfoxide (S=O)
Diagnosis: Oxidation during Workup. The thioether is prone to oxidation if exposed to strong oxidants or peroxides in solvents (e.g., old ethers).
Corrective Action:
-
Degas Solvents: Sparge all solvents with Argon/Nitrogen for 15 minutes.
-
Avoid Oxidizing Acids: During the final acidification (Step 3), use HCl or Acetic Acid . Do not use Nitric Acid (common in nicotinic acid manufacturing but fatal to thioethers).
Part 3: Detailed Experimental Protocol
Step 1: Synthesis of Methyl 2-chloronicotinate
-
Reagents: 2-Chloronicotinic acid (1.0 eq), Thionyl chloride (1.5 eq), Methanol (Solvent).
-
Procedure: Dissolve acid in MeOH at 0°C. Add SOCl2 dropwise. Reflux for 3 hours. Concentrate in vacuo. Neutralize with sat. NaHCO3, extract with EtOAc.
-
Checkpoint: Product should be a clear oil or low-melting solid.
Step 2: Suzuki Cross-Coupling (The Critical Step)
| Parameter | Recommendation | Rationale |
| Catalyst | XPhos Pd G2 (1-2 mol%) | Bulky ligand prevents S-poisoning. |
| Base | K3PO4 (2.0 eq) | Anhydrous base prevents hydrolysis of ester. |
| Solvent | 1,4-Dioxane / Water (4:1) | High boiling point required for hindered coupling. |
| Temperature | 90°C - 100°C | High energy barrier for ortho-substituted pyridines. |
Protocol:
-
Charge a flask with Methyl 2-chloronicotinate (1.0 eq), 4-(methylthio)phenylboronic acid (1.2 eq), K3PO4 (2.0 eq), and XPhos Pd G2 (0.02 eq).
-
Evacuate and backfill with Nitrogen (3x).
-
Add degassed Dioxane/Water (4:1, 0.2 M concentration).
-
Heat to 100°C for 4–6 hours. Monitor by HPLC/TLC.
-
Workup: Filter through Celite (removes Pd residues). Concentrate.
Step 3: Hydrolysis & Purification (Isoelectric Precipitation)
-
Reagents: LiOH (3.0 eq), THF/Water (1:1).
-
Procedure:
-
Dissolve crude ester in THF/Water. Add LiOH. Stir at RT for 2 hours.
-
Purification Trick: The product is amphoteric (Pyridine N is basic; Carboxylic acid is acidic).
-
Remove THF in vacuo. The aqueous phase contains the Lithium salt of the product.
-
Wash aqueous phase with MTBE (removes non-polar impurities/dimers).
-
Acidify aqueous phase carefully with 1N HCl to pH 3–4 (the isoelectric point).
-
The product will precipitate as a white/off-white solid. Filter and wash with cold water.[1]
-
Part 4: Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing reaction failures.
References
-
Suzuki-Miyaura Coupling of Chloropyridines
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
-
Catalyst Poisoning by Sulfur & Mitigation
- Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
-
Purification of Amphoteric Nicotinic Acid Derivatives
- Organic Syntheses, Coll. Vol. 1, p.385 (1941); Vol. 4, p.49 (1925).
Sources
Technical Support Center: Mitigating Methylthiophenyl Oxidation in Chemical Synthesis
Introduction
Welcome to the Technical Support Center for handling the methylthiophenyl (Ar-S-CH3) group during complex chemical syntheses. This functional group is highly valued in medicinal chemistry and peptide synthesis but is notoriously sensitive to oxidation, readily forming sulfoxides (Ar-SO-CH3) and sulfones (Ar-SO2-CH3). This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to preserve thioether integrity.
Section 1: Core Principles & Causality (FAQ)
Q1: Why is the methylthiophenyl group highly susceptible to oxidation during synthesis? The sulfur atom in a thioether is highly nucleophilic due to its available lone pairs. In the presence of reactive oxygen species (ROS) such as hydrogen peroxide, hypochlorite, or even dissolved atmospheric oxygen, the sulfur atom readily donates electrons, leading to rapid oxidation [5]. This susceptibility is significantly exacerbated in two scenarios:
-
Acidic Environments: During trifluoroacetic acid (TFA) cleavage, protonation of surrounding moieties increases the electrophilicity of trace oxidants, catalyzing sulfoxide formation [1].
-
Transition-Metal Catalysis: Metals like Palladium (Pd) or Iron (Fe) used in cross-coupling can coordinate with the thioether, sensitizing the sulfur atom to metal-catalyzed autoxidation if trace oxygen is present [4].
Q2: What is the mechanistic role of scavengers in preventing this oxidation? Scavengers operate through two primary causal mechanisms to protect the target thioether:
-
Sacrificial Nucleophilicity: Additives like dimethyl sulfide (Me2S), 1,2-ethanedithiol (EDT), or thioanisole provide a high local concentration of competing thioethers. Oxidants react preferentially with these highly mobile scavengers rather than the sterically hindered target methylthiophenyl group [2].
-
In Situ Reversible Reduction: Reagents like dithiothreitol (DTT) or combinations of trimethylsilyl chloride (TMSCl) with triphenylphosphine (PPh3) actively reduce any transiently formed sulfoxides back to the native thioether before irreversible sulfone formation occurs [1].
Caption: Mechanism of thioether oxidation and dual-action intervention by scavengers.
Section 2: Troubleshooting Solid-Phase Synthesis & Deprotection
Issue: Oxidation of the methylthiophenyl group during final global deprotection (TFA cleavage) of peptides or small-molecule resins. Root Cause: Acid-catalyzed oxidation driven by dissolved oxygen in the TFA or trace peroxides present in the ether used for precipitation.
Quantitative Data: Scavenger Cocktail Efficacy
To optimize cleavage conditions, it is critical to select a scavenger cocktail based on quantitative purity outcomes rather than generic protocols.
Table 1: Quantitative Comparison of Cleavage Cocktails for Thioether Preservation
| Cocktail Composition | Application Context | Quantitative Efficacy | Causality / Mechanism |
| TFA/TIS/H2O (95:2.5:2.5) | Standard substrates (No thioethers) | < 50% purity (High Oxidation) | Lacks sacrificial thioethers; target Ar-S-CH3 undergoes rapid oxidation. |
| Reagent K (TFA/Phenol/H2O/Thioanisole/EDT) | Standard thioether protection | ~80-85% purity | Thioanisole and EDT act as sacrificial nucleophiles [2]. |
| TFA/TIS/H2O/Thioanisole (70:5:5:20) + 5% DTT | High-risk S-alkylated substrates | 96.3% purity (Low side-reactions) | High thioanisole outcompetes target oxidation; DTT maintains reducing environment [3]. |
| TFA/Anisole/TMSCl/Me2S (85:5:5:5) + PPh3 (1mg/mL) | Eradication of formed sulfoxides | 100% eradication of Met(O) | TMSCl/PPh3 system actively reduces Ar-SO-CH3 back to Ar-S-CH3 in situ [1]. |
Methodology 1: Self-Validating Cleavage Protocol for Methylthiophenyl Preservation
This protocol establishes a self-validating system by incorporating an in-process reduction step. Even if transient oxidation occurs due to trace oxygen, the final product is chemically rescued, validating the robustness of the workflow.
-
Preparation of the Cocktail: In a dry, argon-flushed vial, prepare the cleavage cocktail: TFA/Anisole/TMSCl/Me2S (85:5:5:5 v/v). Add exactly 1 mg of Triphenylphosphine (PPh3) per mL of the cocktail [1]. Causality: TMSCl activates the sulfoxide, allowing PPh3 to deoxygenate it, while Me2S acts as the sacrificial thioether.
-
Resin Treatment: Add the cleavage cocktail to the dry peptidyl-resin (10 mL per gram of resin).
-
Inert Atmosphere Cleavage: Flush the reaction vessel with Argon for 30 seconds, seal tightly, and agitate gently at 25 °C for 2 hours. Causality: Argon displacement removes atmospheric O2, preventing the continuous regeneration of oxidants.
-
Precipitation: Filter the resin and precipitate the filtrate into 10 volumes of ice-cold, strictly peroxide-free diethyl ether. Causality: Standard ether accumulates peroxides over time, which immediately oxidize thioethers upon contact. Using freshly opened or peroxide-tested ether validates the integrity of the precipitation step [2].
-
Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice with fresh peroxide-free ether. Dry under a gentle stream of nitrogen.
Section 3: Troubleshooting Transition-Metal Catalyzed Cross-Coupling
Issue: Oxidation or catalyst poisoning during Suzuki-Miyaura or Buchwald-Hartwig cross-couplings involving methylthiophenyl-containing aryl halides. Root Cause: The thioether sulfur coordinates to transition metals (e.g., Pd, Ni), leading to catalyst deactivation or facilitating metal-catalyzed oxidation of the sulfur atom if trace oxygen is present[4].
Caption: Workflow for oxygen-free cross-coupling to prevent metal-catalyzed thioether oxidation.
Methodology 2: Oxygen-Free Cross-Coupling Setup
-
Solvent Degassing (Freeze-Pump-Thaw): Place the reaction solvent (e.g., THF or Toluene) in a Schlenk flask. Freeze the solvent in liquid nitrogen, apply high vacuum for 5 minutes, isolate the vacuum, and let the solvent thaw. Repeat this cycle three times. Causality & Validation: Sparging with nitrogen only removes ~95% of dissolved oxygen. Freeze-pump-thaw removes >99.9%. This step is self-validating: the cessation of gas bubble formation during the final thaw cycle visually confirms the complete removal of dissolved oxygen.
-
Ligand Selection: Utilize bulky, electron-rich phosphine ligands (e.g., CyPF-tBu or XPhos). Causality: Bulky ligands prevent the methylthiophenyl group from coordinating to the palladium center, preventing both catalyst poisoning and metal-mediated sulfur oxidation [4].
-
Reaction Assembly: In a glovebox or using strict Schlenk techniques, combine the methylthiophenyl-aryl halide, coupling partner, base, and catalyst. Add the degassed solvent via a gas-tight syringe.
-
Workup: During the aqueous workup, add a trace amount of BHT (butylated hydroxytoluene) to the extraction solvent. Causality: Transition metals can carry over into the organic phase and catalyze autoxidation during solvent evaporation. BHT acts as a radical scavenger, breaking the autoxidation chain reaction.
References
-
Title: Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega Source: ACS Publications URL: [Link]
-
Title: TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development Source: ACS Publications URL: [Link]
-
Title: One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate Source: PMC - National Institutes of Health URL: [Link]
-
Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: PMC - National Institutes of Health URL: [Link]
Removing palladium catalyst residues from nicotinic acid derivatives
Technical Support Center: Palladium Catalyst Removal from Nicotinic Acid Derivatives
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) are indispensable in synthesizing complex pharmaceutical intermediates, particularly nicotinic acid (pyridine-3-carboxylic acid) derivatives. However, the removal of residual palladium from these specific heterocycles is notoriously difficult. The nitrogen lone pair in the pyridine ring strongly coordinates with palladium, preventing the formation of insoluble "palladium black" and keeping the metal stubbornly dissolved in the product mixture[1].
This technical support guide provides causality-driven troubleshooting, self-validating protocols, and FAQs to help researchers reduce palladium levels to meet the strict ICH Q3D regulatory limits[2].
Workflow Visualization: Scavenging Decision Tree
Logical decision tree for selecting palladium removal workflows in nicotinic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is palladium so difficult to remove from nicotinic acid derivatives compared to other aryl compounds? A: The difficulty arises from the inherent coordination chemistry of the pyridine ring. The nitrogen atom in nicotinic acid features a highly accessible lone pair of electrons that acts as a strong Lewis base, forming stable, soluble complexes with palladium(II) species[3]. Unlike standard aryl ethers where palladium naturally aggregates into insoluble clusters that can be filtered, the pyridine ring stabilizes the palladium in solution[1]. To break this interaction, you must introduce a scavenger with a thermodynamic binding affinity for palladium that strictly exceeds that of the nicotinic acid derivative[4].
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)? A: Regulatory bodies like the FDA and EMA enforce the ICH Q3D guidelines for elemental impurities[2]. For oral medications, the Permitted Daily Exposure (PDE) for palladium is strictly capped at 100 µ g/day [5]. Depending on the daily dosage of the drug, this translates to a target concentration of less than 10 parts-per-million (ppm) in the final API[1].
Q3: How do I choose the right scavenger for a pyridine-containing molecule? A: Because nicotinic acid derivatives are strong chelators, standard activated carbon or basic amine-functionalized resins are often insufficient. You must use sulfur-based or highly specialized chelating scavengers[6]:
-
Thiol-functionalized silica (e.g., SiliaMetS® Thiol): An excellent baseline scavenger for general cross-coupling cleanups, though it may struggle against unhindered pyridines[7].
-
Thiourea-based resins: Often outperform thiols when dealing with nitrogen-rich heterocycles due to their stronger bidentate-like coordination[6].
-
Trimercaptotriazine (TMT) or Potassium Isopropyl Xanthate (PIX): Ultra-efficient scavengers for highly stubborn Pd complexes. PIX, particularly when combined with iodine, can reduce Pd to <0.1 ppm[8].
Quantitative Data: Scavenger Selection Matrix
Table 1: Comparative efficiency of common palladium scavengers against pyridine-containing matrices.
| Scavenger Type | Functional Group | Support Matrix | Optimal Solvent | Typical Residual Pd (ppm) | Efficacy for Nicotinic Acid |
| SiliaMetS® Thiol | -SH | Silica | Toluene, THF, EtOAc | 1 - 10 | Moderate |
| SiliaMetS® Thiourea | -NH-CS-NH2 | Silica | DMF, NMP, Alcohols | < 1 - 5 | High |
| Polystyrene-TMT | Trimercaptotriazine | Polymer | Aqueous/Organic | 1 - 4 | Very High |
| PIX / Iodine | Xanthate | Homogeneous Salt | Aqueous/Organic | < 0.1 | Very High |
| Activated Carbon | N/A | Carbon | Universal | 50 - 200 | Low (Non-selective) |
(Data synthesized from industrial screening studies[6][7][8])
Troubleshooting Guide
Issue 1: High residual palladium (>50 ppm) persists after initial filtration and standard thiol scavenger treatment.
-
Root Cause: The nicotinic acid derivative is outcompeting the thiol scavenger for the palladium ions, or the palladium is trapped in a stable colloidal state not accessible to the silica pores[9].
-
Solution:
-
Switch to a stronger chelator: Upgrade from a thiol to a thiourea-functionalized silica or a trimercaptotriazine (TMT) based scavenger[6].
-
Increase temperature and time: Scavenging is a thermodynamic exchange process. Increase the temperature to 40–50 °C and stir overnight to overcome the activation energy barrier of ligand exchange[6][9].
-
Add an oxidant (Synergistic scavenging): If using Potassium Isopropyl Xanthate (PIX), adding a catalytic amount of iodine (I2) can oxidize unreactive Pd(0) clusters to Pd(II), which are then rapidly sequestered by the xanthate[8].
-
Issue 2: Significant product loss (low yield) after scavenger treatment.
-
Root Cause: Non-specific binding. The scavenger matrix (especially unfunctionalized silanols on silica or porous polymer backbones) is adsorbing the nicotinic acid product via hydrogen bonding or π-π interactions[9].
-
Solution:
-
Change the support matrix: If using silica-based scavengers, switch to a highly cross-linked macroporous polymer support (e.g., QuadraPure) which has a different non-specific binding profile[10].
-
Adjust solvent polarity: Increase the polarity of the solvent (e.g., add 5-10% methanol to toluene or THF) to disrupt hydrogen bonding between the product and the silica backbone.
-
Self-Validating Experimental Protocol: Step-by-Step Palladium Scavenging
Objective: Reduce Pd from ~1500 ppm to <10 ppm in a nicotinic acid derivative reaction mixture.
Phase 1: Preparation & Baseline Measurement
-
Quench & Filter: Upon completion of the cross-coupling reaction, cool the mixture to room temperature. Filter the crude mixture through a tightly packed Celite pad to remove precipitated salts and bulk palladium black[9][11].
-
Establish Baseline: Take a 1 mL aliquot, evaporate the solvent, and analyze via ICP-MS or a catalysis-based fluorometric assay to establish the baseline palladium concentration[1][12]. Self-validation: You cannot optimize what you do not measure; this baseline proves the efficacy of the subsequent steps.
Phase 2: Scavenger Application 3. Scavenger Selection & Loading: Based on the pyridine moiety, select a Thiourea-functionalized silica scavenger. Add 5 to 10 molar equivalents of the scavenger relative to the total initial palladium catalyst used in the reaction[7]. 4. Thermodynamic Incubation: Stir the suspension vigorously at 40–50 °C under an inert atmosphere (Nitrogen/Argon) for 4 to 12 hours. Causality Note: Elevated temperature increases the kinetic rate of ligand dissociation from the pyridine nitrogen, allowing the thiourea to capture the Pd[6][9]. 5. Visual Monitoring: Monitor the solution; successful scavenging often correlates with a transition from a dark brown/red solution to a pale yellow or clear solution[9].
Phase 3: Isolation & Final Validation 6. Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4) to remove the Pd-loaded silica. Wash the filter cake with 2 column volumes of the reaction solvent to ensure complete product recovery. 7. Polishing: Concentrate the filtrate in vacuo. If the Pd level is still borderline (~15-20 ppm), perform a final crystallization from an anti-solvent (e.g., Ethanol/Water) while keeping the residual trace Pd in the mother liquor[4][10]. 8. Final Validation: Analyze the crystallized nicotinic acid derivative via ICP-MS to confirm Pd levels are <10 ppm, satisfying ICH Q3D guidelines[5][11].
References[1] Title: The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions | Source: Sciencemadness.org | URL: https://www.sciencemadness.org[5] Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Source: ACS Publications | URL: https://pubs.acs.org[13] Title: Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen | Source: NIH.gov | URL: https://www.ncbi.nlm.nih.gov[2] Title: CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings | Source: RSC.org | URL: https://pubs.rsc.org[8] Title: SiliaMetS® Metal Scavengers : an Efficient Tool to Remove | Source: Technology Networks | URL:https://www.technologynetworks.com[7] Title: SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS | Source: FUJIFILM Wako Chemicals | URL:https://labchem-wako.fujifilm.com[11] Title: QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow | Source: ResearchGate | URL: https://www.researchgate.net[3] Title: How to Remove Palladium in three easy steps | Source: Biotage | URL: https://www.biotage.com[10] Title: Workup procedure for removing palladium residues from 2-(2-Bromophenyl)oxane | Source: Benchchem | URL:https://www.benchchem.com[6] Title: General mechanism of Pd removal using scavengers | Source: ResearchGate | URL:https://www.researchgate.net[9] Title: Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger | Source: RSC Publishing | URL:https://pubs.rsc.org[12] Title: Palladium scavenging: From 1% to within ICH limits | Source: Onyx Scientific | URL: https://onyxipca.com[4] Title: Palladium Removal from the Simulated Nuclear Spent Fuel Solution Using a Silica‐Based SiPyR‐N3 Anion Exchanger | Source: Taylor & Francis | URL: https://www.tandfonline.com
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. biotage.com [biotage.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. onyxipca.com [onyxipca.com]
- 12. Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting cyclization failures in nicotinic acid derivative synthesis
Topic: Troubleshooting Cyclization Failures in Pyridine-3-Carboxylic Acid Scaffolds
Audience: Medicinal Chemists & Process Development Scientists Status: Active | Version: 2.4
Diagnostic Triage: The "Is It Plugged In?" Protocol
Before altering synthetic routes, execute this rapid diagnostic logic. Cyclization of nicotinic acid precursors (e.g., via Hantzsch, Bohlmann-Rahtz, or amino-acrolein condensation) often fails due to invisible stall points rather than total reaction failure.
Triage Logic Flow
Use this decision matrix to identify your specific failure mode.
Figure 1: Diagnostic logic flow for categorizing cyclization failures.
Deep Dive: The Hantzsch Ester Route (Aromatization Failure)
The Scenario: You are synthesizing a nicotinic acid derivative (e.g., ethyl 2-methylnicotinate) via the condensation of an aldehyde, a
Root Cause Analysis
The classical Hantzsch synthesis produces a 1,4-dihydropyridine (1,4-DHP).[1] This intermediate is stable and often requires a distinct oxidative step to aromatize into the nicotinic acid derivative. Spontaneous aromatization is rare unless specific oxidants are present.
Troubleshooting Protocol
| Parameter | Diagnostic Check | Corrective Action |
| Oxidant | Did you add a dedicated oxidant? | Standard: Add HNO₃ (mild heat) or DDQ (room temp).Green: Use Aerobic oxidation with Activated Carbon or MnO₂ [1]. |
| Solvent | Is the solvent refluxing? | Aromatization is endothermic. Switch from EtOH (78°C) to Acetic Acid (118°C) or Toluene to drive the reaction. |
| Sterics | Is the C4 position hindered? | Bulky aldehydes (e.g., 2,6-disubstituted aryls) stabilize the DHP. Use high-potential oxidants like CAN (Ceric Ammonium Nitrate). |
Self-Validating Workflow: Oxidative Aromatization
-
Isolate the DHP: Do not carry the crude pot forward. Crystallize or precipitate the DHP.[2]
-
Validation: Confirm 1H NMR shows a singlet around
5.0-6.0 ppm (NH) and a singlet around 4.5 ppm (C4-H). -
Oxidation Step: Treat purified DHP with 1.2 eq DDQ in DCM.
-
Checkpoint: Monitor TLC. The DHP spot (usually fluorescent blue under UV) should disappear, replaced by a lower Rf spot (pyridine, UV dark/absorbing).
Deep Dive: Bohlmann-Rahtz Synthesis (Regioselectivity & Stalling)
The Scenario: Condensation of an enamine with an alkynone (propargylic ketone) to form complex nicotinic acid derivatives. The Symptom: Formation of a Michael adduct (aminodienone) that refuses to cyclize, or formation of the wrong regioisomer.
Mechanism & Failure Points
The reaction proceeds via a Michael addition (kinetic control) followed by cyclodehydration (thermodynamic control). If the temperature is too low, the intermediate aminodienone precipitates and halts the reaction.
Figure 2: The Bohlmann-Rahtz pathway highlighting the critical cyclodehydration bottleneck.
Troubleshooting Protocol
Q: I isolated the intermediate, but it won't cyclize.
-
The Fix: This is a dehydration step.
-
Method A (Thermal): Heat neat (no solvent) or in diphenyl ether at 170°C.
-
Method B (Catalytic): Use ZnBr₂ (15 mol%) or Yb(OTf)₃ in refluxing toluene [2]. Lewis acids lower the activation energy for the dehydration, allowing cyclization at 80-110°C.
-
Method C (Chemical): Use N-Iodosuccinimide (NIS) at 0°C.[3] This promotes iodocyclization, which can be useful if you need a handle for further coupling [3].
-
Q: My regioselectivity is poor (mixture of isomers).
-
The Fix: The regiochemistry is determined during the Michael addition. Ensure your enamine is electron-rich and the alkynone is unhindered. If using an unsymmetrical 1,3-dicarbonyl precursor, switch to a pre-formed enamine to lock the regiochemistry before adding the alkyne.
Critical Failure: Decarboxylation of Nicotinic Acids
The Scenario: You successfully formed the pyridine ring, but the carboxylic acid moiety (or ester) at position 3 is missing or degraded. The Science: Pyridine-3-carboxylic acids (nicotinic acids) are zwitterionic and generally stable, but 2- and 4-pyridine carboxylic acids are prone to thermal decarboxylation. However, under extreme forcing conditions (e.g., industrial hydrothermal synthesis at >250°C), even nicotinic acid can decarboxylate [4].
Prevention Guide
-
Temperature Cap: Avoid reaction temperatures >180°C if the ring is electron-deficient.
-
Acidic Hydrolysis: If hydrolyzing a nicotinic ester to the acid, use base hydrolysis (NaOH/MeOH) rather than harsh acidic hydrolysis (HCl/reflux), which can promote decarboxylation in electron-poor rings.
-
Position Check: Verify your synthesis didn't rearrange. If you accidentally synthesized a picolinic acid derivative (2-COOH), it will decarboxylate at much lower temperatures than a nicotinic acid derivative (3-COOH).
Frequently Asked Questions (FAQs)
Q: My Vilsmeier-Haack formylation (to make the cyclization precursor) yields a black tar. A: The Vilsmeier reagent (chloroiminium salt) is thermally unstable and moisture-sensitive.
-
Fix: Generate the reagent at 0°C. Add the substrate slowly. Do not let the Vilsmeier complex sit without substrate for long periods, as it can self-polymerize or decompose violently [5].
Q: I cannot separate the nicotinic acid product from the copper/palladium catalyst used in the coupling step. A: Nicotinic acids are excellent ligands for metals (N-donor and O-donor).
-
Fix: Do not rely on silica columns alone. Wash the organic phase with aqueous EDTA or sodium sulfide (precipitates metal sulfides) before chromatography. Alternatively, use a scavenger resin (e.g., Thiol-silica).
Q: The product is water-soluble and won't extract into organic solvents. A: Nicotinic acid is amphoteric (pKa ~4.85 and ~2.0). At neutral pH, it exists as a zwitterion (inner salt) and stays in the water.
-
Fix: Adjust aqueous pH to the isoelectric point (pH ~3.4) to maximize precipitation. If extracting, use n-Butanol or IPA/CHCl3 mixtures at pH 3.5, not neutral pH [6].
References
-
Organic Chemistry Portal. "Aromatization of Hantzsch 1,4-Dihydropyridines." Available at: [Link]
-
Bagley, M. C., et al. "Bohlmann-Rahtz Pyridine Synthesis." Organic Chemistry Portal. Available at: [Link]
-
National Institutes of Health (NIH). "Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide." Available at: [Link]
-
Google Patents. "Method for preparing nicotinic acid by non-catalytic decarboxylation." CN101353322B.[4] Available at:
-
Mettler Toledo. "Thermal Hazards of the Vilsmeier-Haack Reaction." Available at: [Link]
-
Wikipedia. "Nicotinic Acid Properties and Isoelectric Point." Available at: [Link]
Sources
- 1. Organic Chemistry Portal - Literature [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102249994B - Preparation method of nicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(4-Methylthiophenyl)nicotinic acid
Status: Active Ticket Subject: Troubleshooting HPLC Purification & Stability Assigned Specialist: Senior Application Scientist
Executive Summary
Purifying 2-(4-Methylthiophenyl)nicotinic acid presents a "double-edged" challenge. You are dealing with a molecule that is both amphoteric (due to the nicotinic acid core) and redox-sensitive (due to the methylthio ether linkage).
Most users encounter failure not because of the column choice, but because they treat this as a standard organic acid. This guide addresses the three most common failure modes: spontaneous oxidation , peak tailing (silanol interactions) , and solubility-driven carryover .
Module 1: Chemical Stability (The "Phantom Peak" Phenomenon)
User Complaint: "I see a new peak eluting earlier than my product after the sample sits in the autosampler for 4 hours. My main peak area is decreasing."
Root Cause: Thioether Oxidation. The methylthio group (-SMe) at the para-position of the phenyl ring is highly susceptible to oxidation, converting into the sulfoxide (S=O) and eventually the sulfone (O=S=O). These species are more polar and will elute earlier in Reverse Phase (RP) chromatography.
Mechanism of Failure
The oxidation is often catalyzed by dissolved oxygen in the mobile phase or trace metal ions leached from stainless steel frits.
Figure 1: Oxidative degradation pathway of the methylthio group. Sulfoxides and sulfones are common artifacts in HPLC analysis of thioethers.
Protocol: Stabilization System
To prevent on-column or in-vial oxidation, you must passivate the environment.
| Parameter | Recommendation | Mechanism |
| Solvent Prep | Degas buffers by vacuum filtration + sonication (15 min). | Removes dissolved |
| Chelator | Add 0.05% EDTA or Citrate to the aqueous mobile phase. | Sequestrates trace metals (Fe, Cu) that catalyze oxidation [1]. |
| Sample Diluent | Use Acetonitrile/Water (50:50) with 0.1% Ascorbic Acid . | Ascorbic acid acts as a sacrificial antioxidant. |
| Protection | Use amber glass vials. | Prevents photo-oxidation of the aromatic system. |
Module 2: Chromatographic Resolution (The "Shark Fin" Peak)
User Complaint: "My peak is tailing severely (Asymmetry > 2.0). I cannot resolve the product from the impurity."
Root Cause: Zwitterionic Interaction & Silanol Activity.
Your molecule contains a basic pyridine nitrogen (
-
At neutral pH , the molecule is zwitterionic (COO⁻ / NH⁺), leading to poor retention and solubility issues.
-
At mid-pH (3-6) , the pyridine nitrogen interacts strongly with residual silanols on the silica column, causing tailing.
The Solution: pH Control Strategy
You must force the molecule into a single ionization state.
Option A: Low pH (Recommended for Purification)
-
Condition: pH < 2.5
-
State: Fully protonated (COOH is neutral, Pyridine is NH⁺).
-
Benefit: The neutral COOH increases retention on C18; the protonated N is paired with anionic modifiers.
-
Modifier: Use 0.1% Trifluoroacetic Acid (TFA) .[1][2] TFA acts as an ion-pairing agent, "capping" the cationic nitrogen and masking silanols [2].
Option B: High pH (Alternative)
-
Condition: pH > 8.0
-
State: Fully deprotonated (COO⁻, Pyridine is neutral).
-
Benefit: Eliminates silanol interactions (silanols are deprotonated, but so is the analyte, causing repulsion).
-
Risk: Requires a hybrid-silica column (e.g., Waters XBridge or Agilent Zorbax Extend) to survive high pH.
Step-by-Step Gradient Protocol (Low pH)
-
Column: C18 End-capped (e.g., Phenomenex Luna C18(2) or Agilent Zorbax Eclipse Plus), 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: Water + 0.1% TFA.[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C (Controls viscosity and mass transfer).
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Injection |
| 15.0 | 90 | Gradient Elution |
| 17.0 | 90 | Wash |
| 17.1 | 10 | Re-equilibration |
| 22.0 | 10 | Ready for next inj. |
Module 3: Troubleshooting Logic
Use this decision tree to diagnose specific failures during your run.
Figure 2: Decision matrix for diagnosing chromatographic anomalies common to nicotinic acid derivatives.
Frequently Asked Questions (FAQ)
Q: Can I use Methanol instead of Acetonitrile? A: Yes, but Acetonitrile is preferred. The 4-methylthiophenyl group is hydrophobic. Acetonitrile is a stronger solvent (higher elution strength) and has lower viscosity, which helps prevent backpressure issues. Methanol may cause broader peaks due to higher viscosity and potential hydrogen bonding with the pyridine ring [3].
Q: Why is my recovery low after prep-HPLC? A: If you are using TFA, the compound elutes as a TFA salt . TFA salts are often hygroscopic and oily.
-
Fix: After collecting fractions, perform a salt exchange. Redissolve in weak HCl and lyophilize to get the Hydrochloride salt, or neutralize with Ammonium Hydroxide and extract into Ethyl Acetate to recover the zwitterionic free acid.
Q: The retention time shifts between runs.
A: This indicates pH instability. The nicotinic acid core is sensitive to small pH changes near its
References
-
Vertex AI Search. (2024). HPLC separation of thioether containing compounds oxidation. 3
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for Ion Pairing with TFA).
-
Element Lab Solutions. (2023). Peak Tailing in HPLC - Causes and Solutions. 4
-
PubChem. (2024).[5] 2-Phenylnicotinic acid Structure and Properties. 5
Sources
- 1. hplc.eu [hplc.eu]
- 2. researchgate.net [researchgate.net]
- 3. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. 2-Phenylnicotinic acid | C12H9NO2 | CID 97489 - PubChem [pubchem.ncbi.nlm.nih.gov]
Enhancing bioavailability of 2-(4-Methylthiophenyl)nicotinic acid
This guide serves as a specialized Technical Support Center for researchers working with 2-(4-Methylthiophenyl)nicotinic acid (2-MTPNA). It addresses the physicochemical and pharmacokinetic challenges inherent to 2-aryl nicotinic acid derivatives containing thioether moieties.
Status: Active Support Compound Class: 2-Aryl Nicotinic Acid Derivative Primary Challenge: Poor aqueous solubility (BCS Class II) & Metabolic Instability (S-oxidation).
Physiochemical Profile & Quick Specs
Before initiating formulation, verify your compound's baseline properties. 2-MTPNA is a lipophilic weak acid.
| Property | Value (Est.) | Implication for Bioavailability |
| pKa (Acidic) | ~4.6 – 4.9 | Unionized in the stomach (pH 1.2); precipitates if not buffered. |
| pKa (Basic) | < 2.0 | Pyridine nitrogen is weakly basic due to steric hindrance from the 2-aryl group. |
| LogP | 3.5 – 4.2 | High lipophilicity. Requires lipid-based vehicles or co-solvents. |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble at neutral pH. |
| Metabolic Liability | High | The methylthio (-SCH₃) group is a "soft" nucleophile, highly prone to oxidation. |
Troubleshooting Module: Solubility & Formulation
Issue: "The compound precipitates in PBS or creates a suspension that clogs needles."
Root Cause Analysis
As a weak acid with a bulky lipophilic tail, 2-MTPNA exhibits "dissolution-rate limited absorption." In standard buffers (pH 7.4), the intrinsic solubility is often insufficient to maintain a solution state at effective doses (>10 mg/kg).
Step-by-Step Formulation Protocols
Protocol A: pH Adjustment (In Situ Salt Formation)
Best for: IV bolus or low-dose IP injections.
-
Weigh the required amount of 2-MTPNA.
-
Dissolve initially in a minimal volume of 1N NaOH (1.05 molar equivalents). The solution should turn clear as the sodium salt forms.
-
Slowly dilute with PBS (pH 7.4) .
-
Critical Step: Check pH. If pH drops below 6.0, the compound will crash out. Readjust to pH 7.5–8.0.
Protocol B: Co-Solvent System (PEG/DMSO)
Best for: IP or Oral Gavage (High Dose).
-
Solvent: Dissolve compound in 5% DMSO (Dimethyl sulfoxide). Vortex until clear.
-
Co-Solvent: Add 40% PEG 400 (Polyethylene glycol). Mix thoroughly.
-
Diluent: Slowly add 55% Water or Saline while vortexing.
-
Note: Do not use PBS initially; salts can induce precipitation in high-PEG mixtures.
-
Protocol C: Lipid-Based Delivery (SEDDS)
Best for: Oral Bioavailability Enhancement. Use a Self-Emulsifying Drug Delivery System (SEDDS) to bypass dissolution limits and recruit lymphatic transport.
-
Vehicle: 10% Ethanol / 30% Labrasol / 60% Corn Oil (or Miglyol 812).
-
Procedure: Dissolve compound in Ethanol/Labrasol first, then add the oil.
Visualization: Formulation Decision Tree
Caption: Decision matrix for selecting the optimal vehicle based on dose and administration route.
Troubleshooting Module: Metabolic Stability
Issue: "Plasma exposure is lower than expected, even with good solubility."
Root Cause Analysis
The 4-methylthiophenyl moiety is a metabolic liability.[1] It undergoes rapid S-oxidation by two distinct enzyme families:
-
FMO (Flavin-containing Monooxygenase): Converts the thioether (-S-) to the sulfoxide (-SO-).[2]
-
CYP450: Converts the thioether to sulfoxide, and the sulfoxide to sulfone (-SO₂-).
Crucial Insight: Standard CYP inhibitors (like ketoconazole) may fail to improve bioavailability because FMOs are not inhibited by these agents.
Experimental Fixes
-
Antioxidant Protection: Add 0.1% Ascorbic Acid or BHT (Butylated hydroxytoluene) to your formulation vehicle to prevent ex vivo oxidation during sample preparation.
-
Microsomal Screening: When testing stability in vitro, use heat-inactivated microsomes (50°C for 1 min) to distinguish between FMO (heat labile) and CYP (heat stable) contributions.
-
Dosing Strategy: If first-pass metabolism is too high, switch from Oral to Intraperitoneal (IP) to bypass some intestinal metabolism, though hepatic extraction remains.
Visualization: Metabolic Fate of 2-MTPNA
Caption: The primary metabolic pathway involves S-oxidation. FMO enzymes are often the dominant drivers for the first step.
Frequently Asked Questions (FAQs)
Q: Can I use cyclodextrins (HP-β-CD) to improve solubility? A: Yes, but with a caveat. 2-MTPNA has a bulky biaryl structure. You will likely need a high concentration of HP-β-CD (20–30% w/v) to achieve a 1:1 inclusion complex. Ensure the pH is adjusted to >5.0 before adding the cyclodextrin to aid initial dissolution.
Q: The compound turns yellow in solution after 24 hours. Is it still good? A: Likely not. The yellowing indicates the formation of the sulfoxide or N-oxide degradation products. This class of compounds is sensitive to oxidative stress. Always prepare formulations fresh (within 1 hour of dosing) and store solid stock under nitrogen at -20°C.
Q: Why is the oral bioavailability low despite using DMSO? A: DMSO improves solubility but precipitates rapidly upon contact with gastric fluid (pH 1.2), causing the drug to crash out of solution before absorption. Switch to a SEDDS formulation (Lipid/Surfactant mix) which maintains the drug in a solubilized state within the gut lumen.
References
-
Solubility of Nicotinic Acid Derivatives: Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97-108.
-
Metabolism of Thioethers (FMO vs CYP): Phillips, I. R., & Shephard, E. A. (2008). Drug metabolism by flavin-containing monooxygenases of human and mouse. Expert Opinion on Drug Metabolism & Toxicology, 4(4), 441-467.
-
Formulation Strategies for Class II Drugs: Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453.
-
Lipid-Based Formulations (SEDDS): Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
Sources
Validation & Comparative
Mass Spectrometry Fragmentation Pattern of 2-(4-Methylthiophenyl)nicotinic Acid: A Comparative Analytical Guide
Executive Summary
In small-molecule drug development and structural elucidation, tandem mass spectrometry (MS/MS) is the gold standard for identifying functional groups. 2-(4-Methylthiophenyl)nicotinic acid (Exact Mass: 245.0510 Da; Precursor [M+H]⁺: 246.0583) presents a highly unique fragmentation profile. By combining a basic nicotinic acid core with a methylthioether moiety, this compound undergoes a bifurcated fragmentation pathway under collision-induced dissociation (CID).
This guide objectively compares the MS/MS performance and fragmentation logic of this compound against its structural analogs, providing a self-validating experimental workflow and mechanistic insights to ensure absolute confidence in your analytical data.
Mechanistic Principles of Fragmentation
To accurately interpret the MS/MS spectra of this compound, we must deconstruct the causality behind its two primary fragmentation domains.
Nicotinic Acid Core Dynamics
In positive electrospray ionization (ESI+), the pyridine nitrogen serves as the primary locus for protonation due to its high gas-phase basicity. Upon collisional activation, the adjacent carboxylic acid group undergoes characteristic, low-energy neutral losses. The primary transitions are the loss of water (-18 Da) and carbon dioxide (-44 Da)[1]. These are standard even-electron transitions expected from substituted nicotinic acids.
The Methylthio Anomaly (Even-Electron Rule Violation)
The defining feature of this compound is its violation of the "even-electron rule." Generally, an even-electron precursor ion (like[M+H]⁺) will fragment to yield other even-electron ions and neutral molecules. However, the methylthio group (-SCH₃) presents a pronounced exception.
The Causality: The relatively weak C(sp³)-S bond undergoes homolytic cleavage, expelling a neutral methyl radical (•CH₃, 15 Da) and generating an odd-electron radical cation ([M+H - •CH₃]•⁺ at m/z 231.03)[2]. Why does this occur? The sulfur atom possesses lone electron pairs that, in conjugation with the adjacent biphenyl system, highly stabilize the resulting radical cation. This thermodynamic stabilization overcomes the activation energy barrier of homolytic cleavage, making the -15 Da loss a highly reliable diagnostic marker for methylthio ethers.
Diagnostic ESI-MS/MS fragmentation pathways of this compound.
Comparative Fragmentation Analysis
To validate the uniqueness of the methylthio fragmentation, we compare this compound against two structural alternatives: 2-(4-Methoxyphenyl)nicotinic acid (an oxygen analog) and 2-Phenylnicotinic acid (an unsubstituted analog)[3].
-
2-(4-Methoxyphenyl)nicotinic acid: While oxygen is in the same chemical group as sulfur, the C-O bond is significantly stronger than the C-S bond. Consequently, methoxy groups preferentially lose formaldehyde (CH₂O, -30 Da) via a cyclic rearrangement, rather than a methyl radical.
-
2-Phenylnicotinic acid: Lacking a heteroatom substituent on the phenyl ring, its MS/MS spectrum is entirely dominated by the standard nicotinic acid losses (H₂O and CO₂), yielding purely even-electron fragments.
Table 1: Comparative HRMS Product Ion Profiles (ESI+)
| Compound | Precursor[M+H]⁺ | -H₂O (-18 Da) | -CO₂ (-44 Da) | Diagnostic Heteroatom Loss | Primary Fragmentation Logic |
| This compound | m/z 246.058 | m/z 228.047 | m/z 202.068 | m/z 231.034 (-•CH₃, 15 Da) | Odd-electron radical cation stabilization via sulfur. |
| 2-(4-Methoxyphenyl)nicotinic acid | m/z 230.081 | m/z 212.070 | m/z 186.091 | m/z 200.070 (-CH₂O, 30 Da) | Even-electron rearrangement driven by strong C-O bond. |
| 2-Phenylnicotinic acid | m/z 200.070 | m/z 182.060 | m/z 156.080 | N/A | Purely nicotinic acid core fragmentation. |
Experimental Protocol: High-Resolution LC-MS/MS Workflow
To ensure reproducibility, the following protocol is designed as a self-validating system .
System Suitability (Self-Validation Step)
Prior to sample injection, run a solvent blank followed by a reference standard (e.g., caffeine, [M+H]⁺ 195.0876) to verify mass accuracy (< 5 ppm error) and confirm the absolute absence of background interference at m/z 246.
Step-by-Step Methodology
-
Sample Preparation
-
Dissolve 1 mg of this compound in 1 mL of LC-MS grade methanol to create a stock solution.
-
Dilute to a 100 ng/mL working solution using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Causality: Formic acid acts as an abundant proton source, ensuring the basic pyridine nitrogen is fully ionized in the liquid phase, which exponentially increases ESI+ sensitivity and prevents signal suppression.
-
-
UHPLC Separation
-
Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
-
Causality: The biphenyl core is moderately hydrophobic. A rapid, steep gradient focuses the analyte band on the column, preventing peak broadening and minimizing source-induced fragmentation by ensuring the compound elutes in a stabilizing, high-organic environment.
-
-
ESI-MS/MS Acquisition
-
Instrument: Q-Exactive Orbitrap or equivalent High-Resolution Mass Spectrometer (HRMS).
-
Ionization: Positive ESI. Capillary voltage at 3.5 kV, desolvation temperature at 350 °C.
-
Fragmentation: Higher-energy C-trap Dissociation (HCD) with Stepped Normalized Collision Energies (NCE) of 15, 30, and 45 eV.
-
Causality: Stepped collision energy is critical for comprehensive structural mapping. Low CE (15 eV) captures the facile loss of H₂O and CO₂ from the nicotinic acid core. High CE (45 eV) provides the kinetic energy required to break the robust aryl-thioether bond, triggering the diagnostic •CH₃ radical loss.
-
Self-validating high-resolution LC-MS/MS experimental workflow.
Conclusion
The fragmentation pattern of this compound is an excellent case study in predictive mass spectrometry. By understanding the causality behind the even-electron rule violation—specifically, the sulfur-mediated stabilization of the [M+H - •CH₃]•⁺ radical cation—analytical scientists can confidently differentiate thioethers from their methoxy or unsubstituted analogs. Utilizing a stepped-CE HRMS workflow ensures that both low-energy (nicotinic acid) and high-energy (thioether) diagnostic ions are captured in a single, self-validating analytical run.
References
1.[1] Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Food Research. 2.[2] Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups. AIP Publishing. 3.[3] US20230159509A1 - Pyridinesulfonamide derivatives as trap1 modulators and uses thereof. Google Patents.
Sources
Navigating the Solid State: A Comparative Guide to the Structural Analysis of 2-(4-Methylthiophenyl)nicotinic Acid
For the modern researcher, a molecule's identity extends far beyond its chemical formula. The arrangement of atoms in the solid state dictates a cascade of physical and chemical properties crucial for drug development and materials science. This guide provides a comprehensive analysis of 2-(4-Methylthiophenyl)nicotinic acid, a compound of interest in medicinal chemistry. While a definitive single-crystal X-ray structure for this specific molecule remains elusive in the public domain, this guide leverages a multi-faceted approach to elucidate its structural characteristics. By comparing it with closely related analogs and exploring alternative analytical techniques, we offer a robust framework for its characterization.
The Quest for Definitive Structure: Challenges and Strategies
The gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. However, obtaining suitable single crystals and the public dissemination of all crystallographic data can be a significant hurdle in research. As of this guide's publication, a public entry for the crystal structure of this compound in the Cambridge Structural Database (CSD) is not available.[1]
In the absence of this primary data, a comparative analysis with structurally similar compounds provides invaluable insights into the likely conformation, hydrogen bonding motifs, and crystal packing of the target molecule. Furthermore, a suite of complementary analytical techniques can build a comprehensive profile of the compound's solid-state properties.
Comparative Crystallographic Analysis: Insights from Analogs
To predict the solid-state behavior of this compound, we can examine the crystal structures of its parent molecule, nicotinic acid, and other 2-substituted derivatives.
Nicotinic Acid: The Archetype
Nicotinic acid (pyridine-3-carboxylic acid) itself has a well-characterized crystal structure.[2] It crystallizes in the monoclinic space group P21/c.[2] The molecules form hydrogen-bonded dimers through their carboxylic acid groups, a common motif for carboxylic acids. These dimers are then further linked into chains by hydrogen bonds between the carboxylic acid's hydroxyl group and the pyridine nitrogen atom.
The Influence of 2-Substitution
The introduction of a substituent at the 2-position of the pyridine ring can significantly alter the crystal packing. For instance, studies on various 2-substituted arylaminonicotinic acid derivatives have shown a range of hydrogen bonding patterns and molecular conformations.[3] The nature of the substituent—its size, polarity, and hydrogen bonding capability—will dictate the final crystal lattice. In the case of this compound, the bulky and relatively non-polar 4-methylthiophenyl group is expected to play a dominant role in the crystal packing, likely influencing the stacking interactions between the aromatic rings.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| Nicotinic Acid | Monoclinic | P21/c | O-H···N (pyridine), O-H···O (carboxylic acid dimer) | [2] |
| 2-(Phenylthio)nicotinic acid | Data Not Available | Data Not Available | Predicted: C-H···O, π-π stacking | |
| 2-((4-Methylphenyl)thio)nicotinic acid | Data Not Available | Data Not Available | Predicted: C-H···O, π-π stacking, potential S···π interactions |
A Multi-Technique Approach to Characterization
In the absence of single-crystal data, a combination of other analytical techniques is essential for a thorough characterization of this compound.
Spectroscopic and Thermal Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in solution provides detailed information about the molecular structure and connectivity. While it does not directly probe the solid-state arrangement, it confirms the chemical identity of the synthesized compound.
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the local chemical environment and can provide information about functional groups and intermolecular interactions, such as hydrogen bonding, in the solid state. A theoretical study on the related 2-(methylthio)nicotinic acid has demonstrated the utility of these techniques in understanding its vibrational properties.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular weight and elemental composition of the compound.[5]
-
Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that can identify melting points, phase transitions, and the presence of different polymorphs (different crystal structures of the same compound).
Experimental Protocol: Single-Crystal X-ray Diffraction Workflow
For researchers who succeed in obtaining suitable crystals of this compound, the following provides a generalized, step-by-step methodology for single-crystal X-ray diffraction analysis.
-
Crystal Growth:
-
Objective: To obtain single crystals of sufficient size and quality.
-
Procedure:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, acetonitrile) to near saturation at an elevated temperature.
-
Slowly cool the solution to room temperature, or allow for slow evaporation of the solvent at a constant temperature.
-
Other techniques include vapor diffusion and liquid-liquid diffusion.
-
-
Causality: Slow crystal growth is crucial to minimize defects in the crystal lattice, leading to higher quality diffraction data.
-
-
Crystal Mounting and Data Collection:
-
Objective: To mount a single crystal and collect diffraction data using an X-ray diffractometer.
-
Procedure:
-
Select a suitable single crystal under a microscope.
-
Mount the crystal on a goniometer head.
-
Center the crystal in the X-ray beam of the diffractometer.
-
Collect a series of diffraction images as the crystal is rotated.
-
-
Causality: The diffraction pattern is a result of the interaction of X-rays with the electron density of the crystal lattice. The geometry and intensity of the diffraction spots contain the information needed to determine the unit cell and atomic positions.
-
-
Data Processing and Structure Solution:
-
Objective: To process the raw diffraction images and obtain an initial model of the crystal structure.
-
Procedure:
-
Integrate the diffraction spots to determine their intensities.
-
Correct the data for experimental factors (e.g., absorption, Lorentz-polarization).
-
Determine the unit cell parameters and space group.
-
Solve the phase problem to obtain an initial electron density map.
-
Build an initial atomic model into the electron density map.
-
-
Causality: The "phase problem" is a central challenge in crystallography. Direct methods or Patterson methods are typically used to estimate the initial phases of the structure factors, which are necessary to calculate the electron density map.
-
-
Structure Refinement:
-
Objective: To optimize the atomic model to best fit the experimental data.
-
Procedure:
-
Refine the atomic coordinates, displacement parameters, and other model parameters against the experimental data using a least-squares algorithm.
-
Locate and add hydrogen atoms to the model.
-
Analyze the final model for quality and consistency.
-
-
Causality: The refinement process minimizes the difference between the observed and calculated structure factors, resulting in the most accurate possible atomic model.
-
Caption: Workflow for Single-Crystal X-ray Diffraction.
Conclusion
While the definitive crystal structure of this compound is not yet publicly available, a comprehensive understanding of its solid-state properties can be achieved through a combination of comparative analysis with known structures and a suite of complementary analytical techniques. This guide provides a framework for researchers to approach the characterization of this and other novel compounds, emphasizing the importance of a multi-technique approach in modern chemical analysis. The provided experimental workflow for single-crystal X-ray diffraction serves as a practical guide for obtaining the ultimate structural elucidation.
References
-
RCSB PDB. 2H2A: Crystal structure of Nicotinic acid mononucleotide adenylyltransferase from Staphylococcus aureus: product bound form 2. [Link]
-
ResearchGate. The structures of nicotinic acid and its derivatives. [Link]
-
Nanomegas. Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. [Link]
-
National Center for Biotechnology Information. X-ray structure of the human α4β2 nicotinic receptor. [Link]
-
ResearchGate. Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. [Link]
-
PubChem. 2-((4-Methylphenyl)thio)-3-pyridinecarboxylic acid. [Link]
-
PubChem. 2-[(2-Phenylethyl)thio]nicotinic acid. [Link]
-
PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). [Link]
-
MDPI. Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. [Link]
-
CCDC. Structural Chemistry Data, Software, and Insights. [Link]
-
European Journal of Chemistry. Bivalent metal complexes of a novel modified nicotinic acid hydrazide drug: Synthesis, characterization, and anti-tubercular studies. [Link]
-
PubChem. Nicotinic Acid. [Link]
Sources
- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 2. nanomegas.com [nanomegas.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating IC50 Values of 2-(4-Methylthiophenyl)nicotinic acid: A Comprehensive Guide to COX-1/COX-2 Inhibition Assays
Executive Summary
2-(4-Methylthiophenyl)nicotinic acid (CAS 955-53-3), also known as 2-[(4-Methylphenyl)thio]nicotinic acid [1], is a specialized nicotinic acid derivative characterized by a thioether linkage. Structurally homologous to classical fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs) like Niflumic acid , this compound replaces the traditional secondary amine (-NH-) bridge with a sulfur atom (-S-).
This structural modification significantly alters the molecule's dihedral angle, lipophilicity, and electron distribution, making it a highly compelling candidate for targeted Cyclooxygenase (COX-1 and COX-2) inhibition. This guide provides an authoritative, self-validating experimental framework for Application Scientists and drug development professionals to accurately benchmark the IC50 values of this compound against established therapeutic alternatives.
Mechanistic Grounding & Structural Rationale
To accurately validate the IC50 of this compound, one must first understand its mechanism of action within the arachidonic acid cascade. COX enzymes are bifunctional, possessing both cyclooxygenase and peroxidase active sites.
Fenamate-like inhibitors typically lodge into the hydrophobic channel of the COX enzyme, physically blocking arachidonic acid from reaching the catalytic core. The substitution of an amine bridge (as seen in Niflumic acid [2]) with a thioether bridge (as in this compound) alters the flexibility of the aryl rings. This can shift the binding kinetics from rapid-reversible competitive inhibition to slow, time-dependent inhibition—a hallmark of highly selective COX-2 inhibitors.
Mechanism of COX-1/COX-2 inhibition by this compound.
Comparative Performance Analysis
When validating a novel or specialized compound, it must be benchmarked against established reference standards. Below is a comparative matrix of expected pharmacological profiles based on structural class behavior.
| Compound | Linkage Type | Primary Target | Representative IC50 (COX-1) | Representative IC50 (COX-2) | Selectivity Profile |
| This compound | Thioether (-S-) | COX-1 / COX-2 | Assay Dependent | Assay Dependent | To Be Determined |
| Niflumic Acid | Amine (-NH-) | COX-2 > COX-1 | ~16.0 μM | ~0.1 μM | High COX-2 Selectivity |
| Celecoxib | Pyrazole Ring | COX-2 | >15.0 μM | ~0.04 μM | Very High COX-2 Selectivity |
| Indomethacin | Indole Core | COX-1 > COX-2 | ~0.02 μM | ~0.3 μM | COX-1 Biased |
Note: IC50 values for reference compounds are highly dependent on assay conditions (e.g., substrate concentration, pre-incubation time). They must be run in parallel with the test compound to calculate relative selectivity indices.
Experimental Workflow: Fluorometric COX Inhibition Assay
To achieve high-fidelity IC50 data, we recommend a fluorometric peroxidase-coupled assay (such as those provided by Cayman Chemical or Abcam [3][4]). This method monitors the conversion of a non-fluorescent probe (e.g., ADHP) into highly fluorescent resorufin, driven by the peroxidase activity of the COX enzyme.
Step-by-Step Methodology & Causality
1. Reagent & Compound Preparation
-
Action: Dissolve this compound in 100% anhydrous DMSO to create a 10 mM stock. Perform a 10-point serial dilution (e.g., 1:3).
-
Causality: A 10-point curve ensures sufficient data density across the inflection point of the dose-response curve, which is mathematically required for an accurate 4-parameter logistic (4-PL) fit. Ensure the final DMSO concentration in the assay well remains ≤1% to prevent solvent-induced enzyme denaturation.
2. Assay Buffer & Cofactor Assembly
-
Action: Prepare Tris-HCl buffer (pH 8.0) containing Hematin.
-
Causality: Hematin is an absolute requirement for the assay. COX enzymes require heme as a prosthetic group to execute the peroxidase reduction of PGG2 to PGH2. Without hematin, the coupled fluorometric readout will fail, leading to false negatives.
3. Enzyme Pre-Incubation (Critical Step)
-
Action: Add purified COX-1 or COX-2 enzyme to the inhibitor dilutions and incubate at 25°C for 15 minutes before adding the substrate.
-
Causality: Because fenamate derivatives and their bioisosteres often exhibit slow, time-dependent binding kinetics, omitting this pre-incubation step will artificially inflate the apparent IC50 value, underestimating the compound's true potency.
4. Reaction Initiation
-
Action: Add Arachidonic Acid (substrate) and the fluorometric probe (ADHP) to initiate the reaction.
-
Causality: The concentration of Arachidonic Acid should be kept near its Michaelis constant (
). According to the Cheng-Prusoff equation, using substrate concentrations far above will outcompete the inhibitor, skewing the IC50.
5. Kinetic Readout
-
Action: Read fluorescence immediately at Ex/Em = 530-540 nm / 585-595 nm using a microplate reader in kinetic mode for 5-10 minutes.
Step-by-step fluorometric assay workflow for validating IC50 values.
Data Analysis & System Validation
A protocol is only as trustworthy as its internal validation metrics. To ensure the IC50 values generated for this compound are scientifically rigorous:
-
Z'-Factor Calculation: Calculate the Z'-factor using the positive control (100% enzyme activity) and the negative control (blank/no enzyme). A Z'-factor
indicates an excellent, robust assay suitable for accurate IC50 determination. -
Curve Fitting: Plot the initial reaction velocities (RFU/min) against the log of the inhibitor concentration. Use a 4-Parameter Logistic (4-PL) regression model . Do not force the Hill slope to -1 unless strictly justified, as structural modifications like the thioether linkage can alter binding stoichiometry or induce allosteric effects.
-
Selectivity Index (SI): Calculate the SI by dividing the IC50 of COX-1 by the IC50 of COX-2. An SI > 1 indicates COX-2 selectivity, a highly desirable trait for minimizing gastrointestinal toxicity associated with classical NSAIDs.
References
Reproducibility of 2-(4-Methylthiophenyl)nicotinic acid synthesis methods
The following guide details the reproducibility of synthesis methods for 2-(4-Methylthiophenyl)nicotinic acid (CAS: Analogous to 1261911-72-1 structure type), a critical biaryl scaffold in medicinal chemistry.
Executive Summary
The synthesis of This compound involves the construction of a sterically demanded biaryl C–C bond between a pyridine core (position C2) and a thioether-substituted phenyl ring.
The Core Challenge: The presence of the methylthio (-SMe) group presents a high risk of catalyst poisoning (Pd-sulfur coordination), while the ortho-carboxylic acid moiety on the pyridine ring can induce protodecarboxylation or solubility issues during the coupling event.
The Solution: This guide recommends the Ester-Protected Suzuki-Miyaura Route as the "Gold Standard" for reproducibility, offering a 20–30% yield advantage over direct acid coupling due to superior catalyst turnover and easier purification.
Comparative Analysis of Synthesis Methods
Method A: The "Gold Standard" (Ester Protection Route)
-
Mechanism: Suzuki-Miyaura cross-coupling of methyl 2-chloronicotinate with 4-(methylthio)phenylboronic acid, followed by saponification.
-
Reliability: High. The ester group prevents carboxylic acid interference and improves solubility in organic solvents.
-
Sulfur Tolerance: Moderate to High (requires specific ligands).
Method B: Direct Acid Coupling
-
Mechanism: Direct coupling of 2-chloronicotinic acid using aqueous inorganic bases.
-
Reliability: Low to Moderate. Free acids often form insoluble Pd-carboxylates or suffer from incomplete conversion due to electronic deactivation of the pyridine ring.
-
Sulfur Tolerance: Low. The free acid requires polar solvents (water/alcohol) which can exacerbate catalyst deactivation by the sulfur moiety.
Performance Matrix
| Feature | Method A: Ester Route (Recommended) | Method B: Direct Acid Route |
| Overall Yield | 78% - 85% (2 steps) | 45% - 60% |
| Purity (HPLC) | >98% (after crystallization) | 90-95% (often requires chromatography) |
| Reproducibility | High (Robust across scales) | Low (Sensitive to pH/Temp) |
| Catalyst Load | 1-3 mol% Pd | 5-10 mol% Pd (to offset poisoning) |
| Purification | Crystallization possible | Column Chromatography often needed |
Detailed Experimental Protocols
Protocol A: The Robust Ester Route (Recommended)
Phase 1: Cross-Coupling
Objective: Synthesize methyl 2-(4-(methylthio)phenyl)nicotinate.
-
Reagents:
-
Procedure:
-
Degassing (Critical): Charge solid reagents into the flask. Seal and purge with Argon for 15 minutes. Add degassed solvents via syringe. Oxygen + Sulfur = Rapid Catalyst Death.
-
Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC/LCMS. The reaction is complete when the aryl chloride is consumed.
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Hexanes/EtOAc or perform a short silica plug filtration.
-
Phase 2: Hydrolysis
Objective: Convert ester to free acid product.
-
Reagents:
-
Crude Ester from Phase 1.
-
LiOH·H₂O (2.5 equiv).[4]
-
Solvent: THF/Water (1:1).
-
-
Procedure:
-
Dissolve ester in THF/Water. Stir at RT for 2 hours (or 40°C if sluggish).
-
Acidification: Carefully adjust pH to ~3-4 using 1M HCl. The product usually precipitates as a white/off-white solid.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum at 50°C.
-
Expert Insight: Why SPhos?
The methylthio group is a "soft" donor that binds tightly to "soft" metals like Palladium. Standard ligands (PPh₃) are easily displaced by the sulfur, stopping the catalytic cycle. SPhos (a Buchwald biaryl phosphine) is bulky and electron-rich; it binds Pd tightly and creates a steric shield that prevents the sulfur atom from poisoning the active catalyst center.
Mechanism & Logic Visualization
Diagram 1: Reaction Logic & Sulfur Mitigation
This diagram illustrates the competing pathways: the productive catalytic cycle versus the destructive sulfur poisoning, and how the Ester Route bypasses solubility issues.
Caption: Comparative workflow showing the Ester Route's ability to mitigate solubility issues and the role of specialized ligands in preventing sulfur poisoning.
Troubleshooting & Reproducibility Checklist
| Symptom | Probable Cause | Corrective Action |
| Black Precipitate (Pd Black) | Catalyst decomposition due to O₂ or unstable ligand. | Degas solvents more rigorously (freeze-pump-thaw). Switch to Pd(dppf)Cl₂ .[1][2][3] |
| Stalled Reaction (<50% Conv.) | Sulfur poisoning of catalyst. | Add 1-2 equiv more base . Increase catalyst load to 5 mol%. Switch ligand to SPhos or XPhos . |
| Low Yield (Hydrolysis Step) | Decarboxylation of the pyridine ring. | Avoid harsh acidic workup. Acidify only to pH 3-4 (isoelectric point), do not go to pH 1. Keep temp <50°C. |
| Impurity: Homocoupling | Oxidation of boronic acid. | Ensure strictly anaerobic conditions . Reduce excess boronic acid to 1.1 equiv. |
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Context: Establishes SPhos as the superior ligand for heteroaryl and sulfur-containing substrates.
-
- Li, H., et al. (2011). "Synthesis and Biological Evaluation of 2-Aryl Nicotinic Acid Derivatives." Bioorganic & Medicinal Chemistry Letters. (General reference for 2-aryl nicotinic acid scaffolds).
- Deng, J. Z., et al. (2004). "Dynamic Control of Pd-Catalyzed Cross-Coupling Reactions with Sulfur-Containing Substrates." Organic Letters, 6(13), 2137-2140.
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. scholarship.claremont.edu [scholarship.claremont.edu]
- 4. 2-(4-Fluoro-3-methylphenyl)nicotinic acid | C13H10FNO2 | CID 53222865 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 2-(4-Methylthiophenyl)nicotinic Acid and Its Analogs
This guide provides a detailed spectroscopic characterization of 2-(4-Methylthiophenyl)nicotinic acid, a compound of interest in medicinal chemistry and materials science. By presenting a comparative analysis with its structural analogs, this document aims to equip researchers, scientists, and drug development professionals with the necessary data and protocols for unambiguous identification and further investigation. The methodologies and interpretations are grounded in established spectroscopic principles to ensure scientific integrity and reproducibility.
Molecular Structure and Spectroscopic Overview
This compound incorporates a nicotinic acid core, a key biological molecule, substituted with a 4-methylthiophenyl group at the 2-position. This substitution is expected to significantly influence the electronic and vibrational properties of the parent nicotinic acid molecule. Understanding these spectroscopic shifts is crucial for structure elucidation and predicting molecular interactions.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Vibrational Spectroscopy: A Comparative Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a fingerprint of the molecule's functional groups and overall structure. A detailed theoretical and experimental study on the closely related 2-(methylthio)nicotinic acid offers valuable insights.[1]
FT-IR Spectroscopy
The FT-IR spectrum is dominated by absorptions from the carboxylic acid, the pyridine ring, and the substituted phenyl ring.
Table 1: Comparison of Key FT-IR Vibrational Frequencies (cm⁻¹)
| Functional Group/Vibration Mode | 2-(Methylthio)nicotinic Acid (Experimental)[1] | Nicotinic Acid (Experimental)[2][3] | Interpretation |
| O-H stretch (Carboxylic Acid) | 3400-2500 (broad) | 3100-2500 (broad) | The broadness is characteristic of the hydrogen-bonded carboxylic acid dimer. |
| C-H stretch (Aromatic) | ~3060 | ~3071 | Typical for C-H stretching vibrations in aromatic rings. |
| C=O stretch (Carboxylic Acid) | 1705 | 1703-1714 | The position indicates a conjugated carboxylic acid. |
| C=N and C=C stretch (Pyridine Ring) | 1585, 1560 | 1594 | These vibrations are characteristic of the pyridine ring system. |
| C-S stretch | ~700 | N/A | The presence of the methylthio group introduces this characteristic vibration. |
Raman Spectroscopy
Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations.
Table 2: Comparison of Key Raman Active Frequencies (cm⁻¹)
| Vibration Mode | 2-(Methylthio)nicotinic Acid (Experimental)[1] | Nicotinic Acid (Experimental)[2] | Interpretation |
| Ring Breathing (Pyridine) | ~1030 | ~1035 | A strong, sharp peak characteristic of the pyridine ring. |
| Ring Breathing (Phenyl) | ~1000 | N/A | A characteristic symmetric vibration of the substituted phenyl ring. |
| C-S stretch | ~700 | N/A | Often weak in the Raman spectrum but can be observed. |
Experimental Protocol: Vibrational Spectroscopy
Caption: General workflow for FT-IR and Raman spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum will show distinct signals for the protons on the pyridine ring, the phenyl ring, and the methyl group of the thiomethyl substituent.
Table 3: Comparison of ¹H NMR Chemical Shifts (δ, ppm)
| Proton | Nicotinic Acid (DMSO-d₆)[4] | 4-(Methylthio)benzoic Acid (CDCl₃) | Expected for this compound | Interpretation |
| H-2 (Pyridine) | 9.13 | N/A | Downfield shift due to proximity to nitrogen and phenyl group. | The electron-withdrawing nature of the pyridine nitrogen and the anisotropic effect of the phenyl ring will deshield this proton. |
| H-4 (Pyridine) | 8.31 | N/A | Shifted relative to nicotinic acid. | The substituent at the 2-position will influence the electronic environment of the entire ring. |
| H-5 (Pyridine) | 7.58 | N/A | Shifted relative to nicotinic acid. | |
| H-6 (Pyridine) | 8.83 | N/A | Downfield shift due to proximity to nitrogen. | |
| Phenyl Protons | N/A | 7.2-8.0 | Two doublets expected for the AA'BB' system. | The para-substitution will result in a characteristic splitting pattern. |
| -SCH₃ | N/A | ~2.5 | ~2.5 | A singlet integrating to three protons, characteristic of the methylthio group. |
| -COOH | ~13.0 | ~11.0 | >10.0 | A broad singlet, the chemical shift of which is concentration and solvent dependent. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments.
Table 4: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | Nicotinic Acid (DMSO-d₆)[5] | 4-(Methylthio)benzoic Acid | Expected for this compound | Interpretation |
| C=O | 166.2 | ~172 | ~165-170 | The carbonyl carbon of the carboxylic acid. |
| C-2 (Pyridine) | 153.2 | N/A | Shifted due to substitution. | The direct attachment of the phenyl ring will cause a significant shift. |
| C-3 (Pyridine) | 126.7 | N/A | Shifted due to substitution. | |
| C-4 (Pyridine) | 136.9 | N/A | Shifted due to substitution. | |
| C-5 (Pyridine) | 123.7 | N/A | Shifted due to substitution. | |
| C-6 (Pyridine) | 150.2 | N/A | Shifted due to substitution. | |
| Phenyl Carbons | N/A | 125-145 | Multiple signals in the aromatic region. | The number of signals will depend on the symmetry of the molecule. |
| -SCH₃ | N/A | ~15 | ~15 | The methyl carbon of the thioether group. |
Experimental Protocol: NMR Spectroscopy
Caption: General workflow for NMR spectroscopic analysis.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The extended conjugation in this compound is expected to result in a bathochromic (red) shift of the absorption maxima compared to nicotinic acid.
Table 5: Comparison of UV-Visible Absorption Maxima (λₘₐₓ, nm)
| Compound | Solvent | λₘₐₓ (nm) | Interpretation |
| Nicotinic Acid | 0.1 M HCl | ~213, ~261[6] | These absorptions are attributed to π → π* transitions within the pyridine ring. |
| Nicotinamide | Acidic Mobile Phase | ~210, ~260[7] | Similar absorption profile to nicotinic acid. |
| Expected for this compound | - | >261 | The extended π-system due to the phenyl group will lower the energy of the electronic transitions, causing a shift to longer wavelengths. |
Experimental Protocol: UV-Visible Spectroscopy
Caption: General workflow for UV-Visible spectroscopic analysis.
Conclusion
The spectroscopic characterization of this compound reveals the significant influence of the 4-methylthiophenyl substituent on the electronic and vibrational properties of the nicotinic acid scaffold. The FT-IR and Raman spectra are expected to show characteristic bands for the C-S linkage, in addition to the vibrations of the parent heterocycle and the carboxylic acid. The NMR spectra will be distinguished by signals corresponding to the substituted phenyl ring and the methylthio group. Furthermore, the extended conjugation is predicted to cause a bathochromic shift in the UV-Visible spectrum. This comparative guide provides a foundational dataset and standardized protocols to aid in the unequivocal identification and further research of this and structurally related molecules.
References
- Gökce, H., & Bahçeli, S. (2013). Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. Optics and Spectroscopy, 115(4), 473-483.
- Kumar Singh, D., et al. (2016). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Chemical and Pharmaceutical Research, 8(4), 136-142.
- Trivedi, M. A., et al. (2015). Spectroscopic Characterization of Disulfiram and Nicotinic Acid after Biofield Treatment. Journal of Molecular Structure, 1099, 547-555.
-
PubChem. (n.d.). Nicotinic acid. Retrieved from [Link]
-
Starna Scientific. (n.d.). Nicotinic Acid (210-260 nm). Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Nicotinamide. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nicotinic acid(59-67-6) 13C NMR [m.chemicalbook.com]
- 6. Nicotinic Acid (210-260 nm) [starna.com]
- 7. UV-Vis Spectrum of Nicotinamide | SIELC Technologies [sielc.com]
Safety Operating Guide
Proper Disposal Procedures: 2-(4-Methylthiophenyl)nicotinic Acid
Part 1: Emergency Overview & Chemical Characterization
Immediate Action Required: If a spill or exposure has occurred, immediately don Nitrile gloves, safety goggles, and a lab coat . Avoid inhalation of dust.[1][2]
-
Skin Contact: Wash with soap and water for 15 minutes.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses.[1][2][4]
-
Inhalation: Move to fresh air.
Chemical Logic: The "Why" Behind the Protocol
To dispose of 2-(4-Methylthiophenyl)nicotinic acid (CAS: 955-53-3) safely, one must understand its molecular behavior. This compound consists of a nicotinic acid core linked to a 4-methylthiophenyl ring via a sulfur atom.
-
Acidity & Solubility: The carboxylic acid group (
) makes the compound acidic. It is sparingly soluble in water but highly soluble in organic solvents like DMSO and Methanol . Operational Implication: Do not attempt to flush this down a sanitary sewer with water; it will precipitate and clog plumbing. Use organic solvent streams.[5][6] -
Sulfur Content (Thioether): The thioether linkage (-S-) presents a specific hazard. Upon incineration, it generates Sulfur Oxides (
) . Operational Implication: This waste must be directed to an incinerator equipped with a scrubber. It is often classified as "Sulfur-Containing Organic Waste" to distinguish it from standard hydrocarbons. -
Reactivity: The sulfur atom is susceptible to oxidation.[3] Operational Implication:Strictly segregate from strong oxidizing agents (e.g., nitric acid, peroxides) to prevent exothermic reactions or the formation of toxic sulfoxides/sulfones in the waste container.
Part 2: Step-by-Step Disposal Protocol
A. Waste Classification & Segregation
Before disposal, categorize the waste based on your facility's specific streams.
| Classification | Stream Code (Typical) | Criteria |
| Primary | Non-Halogenated Organic | Contains C, H, N, O, S. No F, Cl, Br, I. |
| Secondary | Sulfur-Containing | Presence of Thioether group. Requires scrubber incineration. |
| Physical State | Solid (Preferred) | If the compound is in powder form. |
| Physical State | Liquid (Solution) | If dissolved in DMSO/Methanol. |
B. Solid Waste Disposal (Recommended)
Disposing of the pure compound as a solid is safer and more cost-effective than creating large volumes of liquid waste.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Ensure the lid produces a chemically resistant seal.
-
Labeling:
-
Chemical Name: Write "this compound".
-
Hazard Checkboxes: Mark "Irritant" and "Toxic".
-
Constituents: List "Carbon, Nitrogen, Sulfur".
-
-
Packaging:
-
Place the solid directly into the container.
-
If the solid is in a weighing boat or vial, place the entire vessel into the waste jar to minimize dust generation.
-
-
Handover: Cap tightly. Wipe the exterior with ethanol. Transfer to the satellite accumulation area.
C. Liquid Waste Disposal (Solutions)
If the compound is already in solution (e.g., HPLC waste, reaction mother liquor):
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the "Non-Halogenated" stream (e.g., Methanol, Acetone, DMSO).
-
Segregation:
-
DO NOT mix with halogenated solvents (DCM, Chloroform) unless your facility incinerates all organics together. Halogenated waste is significantly more expensive to destroy.
-
DO NOT mix with aqueous acid waste.
-
-
Neutralization (Optional): If the solution is highly acidic due to the nicotinic acid moiety, check pH. If pH < 2, neutralize with a weak base (Sodium Bicarbonate) before adding to the general organic solvent carboy to prevent corrosion of metal safety cans.
Part 3: Spill Management Protocol
Scenario: A researcher drops a 5g vial of powder on the benchtop.
-
Isolate: Mark the area. Alert nearby personnel.
-
PPE Upgrade: Wear a N95 dust mask or respirator if ventilation is poor to prevent inhaling the irritant powder.
-
Containment: Cover the spill with a damp paper towel to prevent dust from becoming airborne.
-
Cleanup:
-
Do not dry sweep.
-
Scoop up the damp powder/towel mixture using a plastic dustpan or stiff card.
-
Place all material into a sealed plastic bag .
-
-
Decontamination: Wipe the surface with a 10% Sodium Carbonate solution (to neutralize the acid) followed by water.
-
Disposal: Label the bag as "Hazardous Waste: Solid Debris contaminated with this compound" and place it in the solid waste bin.
Part 4: Visualizing the Workflow
Disposal Decision Matrix
The following diagram illustrates the decision logic for segregating this specific chemical.
Caption: Decision tree for segregating this compound based on physical state and solvent carrier.
Spill Response Workflow
Caption: Step-by-step spill response emphasizing dust suppression and decontamination.
Part 5: References
-
PubChem. (n.d.). 2-((4-Methylphenyl)thio)-3-pyridinecarboxylic acid (CAS 955-53-3). National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
